Product packaging for 3-(2-chloropyridin-4-yl)oxyaniline(Cat. No.:)

3-(2-chloropyridin-4-yl)oxyaniline

Cat. No.: B8567432
M. Wt: 220.65 g/mol
InChI Key: WANHLCHCLUXBSL-UHFFFAOYSA-N
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Description

3-(2-chloropyridin-4-yl)oxyaniline is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2O B8567432 3-(2-chloropyridin-4-yl)oxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)oxyaniline

InChI

InChI=1S/C11H9ClN2O/c12-11-7-10(4-5-14-11)15-9-3-1-2-8(13)6-9/h1-7H,13H2

InChI Key

WANHLCHCLUXBSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=NC=C2)Cl)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Physicochemical Characterization of 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and proposed physicochemical characterization of the novel compound 3-(2-chloropyridin-4-yl)oxyaniline. Due to the absence of this compound in the current chemical literature, this document provides a comprehensive theoretical framework for its preparation and analysis. A robust synthetic protocol based on the Ullmann condensation, followed by a nitro group reduction, is detailed. Furthermore, standardized experimental procedures for the determination of key physical properties such as melting point, boiling point, and solubility are provided. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related aryloxy-aniline compounds for potential applications in medicinal chemistry and materials science.

Predicted Physicochemical Properties

Given that this compound is a novel compound, its physical properties have not been experimentally determined. However, by examining structurally analogous compounds, we can predict a range of likely values. These predictions are useful for anticipating the compound's behavior during synthesis, purification, and analysis.

Physical PropertyPredicted Value/RangeNotes
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
Appearance Likely a solid at room temperature, possibly crystalline. Color may range from off-white to light brown, as is common for aniline derivatives which can oxidize upon exposure to air and light.[1]
Melting Point 80 - 120 °CThis is an estimated range based on similar substituted diaryl ether anilines. The exact melting point will be highly dependent on the purity of the synthesized compound.
Boiling Point > 300 °CHigh boiling point is expected due to the molecular weight and polar functional groups. Decomposition may occur at the boiling point under atmospheric pressure.
Solubility Sparingly soluble in water. Soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and acetone.[1][2]The aniline and pyridine moieties will contribute to some water solubility, but the overall aromatic structure will limit it.
pKa (of the anilinium ion) 3 - 5The basicity of the aniline nitrogen will be reduced by the electron-withdrawing effect of the aryloxy group.

Proposed Synthesis of this compound

A reliable method for the synthesis of diaryl ethers is the copper-catalyzed Ullmann condensation.[3][4][5] This approach is particularly suitable for coupling an aryl halide with a phenol. A two-step synthesis is proposed, starting with the coupling of 2,4-dichloropyridine with 3-nitrophenol, followed by the reduction of the nitro group to an amine.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction Reactant1 2,4-Dichloropyridine ReactionVessel1 Reaction Mixture Reactant1->ReactionVessel1 Reactant2 3-Nitrophenol Reactant2->ReactionVessel1 Catalyst CuI, L-proline Catalyst->ReactionVessel1 Base K2CO3 Base->ReactionVessel1 Solvent DMSO Solvent->ReactionVessel1 Intermediate 4-(3-Nitrophenoxy)-2-chloropyridine ReactionVessel1->Intermediate Heat ReactionVessel2 Reaction Mixture Intermediate->ReactionVessel2 ReducingAgent SnCl2·2H2O ReducingAgent->ReactionVessel2 Solvent2 Ethanol Solvent2->ReactionVessel2 Product This compound ReactionVessel2->Product Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Synthesis of 4-(3-Nitrophenoxy)-2-chloropyridine
  • Materials:

    • 2,4-Dichloropyridine (1.0 eq)

    • 3-Nitrophenol (1.1 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • L-proline (0.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyridine, 3-nitrophenol, CuI, L-proline, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous DMSO via syringe.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(3-nitrophenoxy)-2-chloropyridine.

Experimental Protocol: Step 2 - Synthesis of this compound
  • Materials:

    • 4-(3-Nitrophenoxy)-2-chloropyridine (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Dissolve 4-(3-nitrophenoxy)-2-chloropyridine in ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the excess acid.

    • Filter the resulting suspension through a pad of celite to remove tin salts.

    • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Physicochemical Characterization Protocols

Melting Point Determination
  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar)

    • Capillary tubes (sealed at one end)

    • Spatula

    • Mortar and pestle (if the sample is not a fine powder)

  • Procedure:

    • Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]

    • A pure compound should exhibit a sharp melting range of 0.5-2 °C.[6][7]

Solubility Determination
  • Apparatus and Materials:

    • Test tubes and rack

    • Vortex mixer

    • Spatula

    • Graduated pipettes

    • Solvents: Water, 5% HCl, 5% NaOH, ethanol, acetone, ethyl acetate, dichloromethane, DMSO.

  • Procedure:

    • Place approximately 10 mg of the synthesized compound into a series of clean, dry test tubes.

    • Add 1 mL of a chosen solvent to a test tube.

    • Agitate the mixture using a vortex mixer for 1-2 minutes.

    • Visually inspect the solution for the presence of undissolved solid.

    • If the solid dissolves completely, the compound is classified as "soluble" in that solvent at that concentration.

    • If a significant amount of solid remains, it is "insoluble". If partial dissolution occurs, it is "sparingly soluble".

    • For aqueous solutions (water, 5% HCl, 5% NaOH), the pH can be tested with litmus or pH paper to observe the basic nature of the aniline. Solubility in 5% HCl is indicative of an amine functional group.[8][9]

Structural Elucidation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch of the amine, C-O-C stretch of the ether, C-Cl stretch).

  • Elemental Analysis: To determine the percentage composition of C, H, N, and Cl, and confirm the empirical formula.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and the product.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Toxicity: The toxicity of this compound is unknown. As with any novel compound, it should be handled with care. Aniline and its derivatives are known to be toxic by inhalation, ingestion, and skin absorption.[1] Chloropyridines are also hazardous.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide provides a comprehensive starting point for the synthesis and characterization of the novel compound this compound. The proposed synthetic route via Ullmann condensation and subsequent nitro reduction is based on well-established chemical principles. The detailed experimental protocols for synthesis and physical property determination are designed to be readily implemented in a standard organic chemistry laboratory. This information should facilitate further research into the properties and potential applications of this and related molecules.

References

In-Depth Technical Guide: 3-((2-chloropyridin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical compound 3-((2-chloropyridin-4-yl)oxy)aniline. Due to the limited availability of data for this specific molecule in public databases, this guide establishes its putative International Union of Pure and Applied Chemistry (IUPAC) name and offers a detailed examination of closely related analogs. This approach provides valuable insights into its potential chemical properties, synthetic routes, and biological significance. The guide includes a comparative analysis of related compounds, a hypothetical experimental protocol for its synthesis, and a logical relationship diagram to contextualize its structural attributes.

IUPAC Name and Synonyms

Based on the principles of IUPAC nomenclature, the most appropriate name for the requested compound is 3-((2-chloropyridin-4-yl)oxy)aniline .

  • Parent Compound: Aniline (or benzenamine) is the parent structure.

  • Substituent: The (2-chloropyridin-4-yl)oxy group is treated as a substituent on the aniline ring.

  • Locant: The substituent is attached to the 3rd position (meta-position) of the aniline ring.

Synonyms:

  • 3-(2-chloropyridin-4-yloxy)benzenamine

  • m-((2-chloropyridin-4-yl)oxy)aniline

A definitive CAS number for 3-((2-chloropyridin-4-yl)oxy)aniline could not be retrieved from public chemical databases, suggesting it may be a novel or sparsely documented compound.

Comparative Data of Structurally Similar Compounds

To infer the potential properties of 3-((2-chloropyridin-4-yl)oxy)aniline, quantitative data for structurally related compounds are summarized below. These analogs share key structural features, such as the phenoxy-pyridine or substituted aniline moieties, which can influence physicochemical and biological properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-((3-Chloropyridazin-4-yl)oxy)aniline1415050-22-4C₁₀H₈ClN₃O221.64
3-Chloro-4-((5-chloropyrimidin-2-yl)oxy)aniline105355-37-1C₁₀H₇Cl₂N₃O272.09
2-(4-Chlorophenoxy)aniline2770-11-8C₁₂H₁₀ClNO219.67
4-Chloro-3-(pyridin-2-yl)aniline879088-41-2C₁₁H₉ClN₂204.66

Experimental Protocols: A Plausible Synthetic Route

While a specific, validated experimental protocol for the synthesis of 3-((2-chloropyridin-4-yl)oxy)aniline is not available in the cited literature, a plausible synthetic route can be proposed based on established methods for diaryl ether synthesis, such as the Ullmann condensation or nucleophilic aromatic substitution.

Hypothetical Synthesis via Ullmann-Type Condensation

This method involves the copper-catalyzed reaction between an aryl halide and a phenol.

Reaction Scheme:

Detailed Methodology:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve 3-aminophenol (1.0 equivalent) and a suitable copper catalyst (e.g., copper(I) iodide, 0.1 equivalents) in a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Base: Add a strong base, such as potassium carbonate or cesium carbonate (2.0 equivalents), to the mixture to deprotonate the phenolic hydroxyl group.

  • Addition of Aryl Halide: To the resulting mixture, add 2,4-dichloropyridine (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-160 °C and maintain under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous phase with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-((2-chloropyridin-4-yl)oxy)aniline.

Mandatory Visualizations

Logical Relationship Diagram

The following diagram illustrates the structural relationship between the target compound, 3-((2-chloropyridin-4-yl)oxy)aniline, and its closely related analogs for which data has been presented. This visualization helps in understanding the structural context and potential for property inference.

G Structural Relationship of 3-((2-chloropyridin-4-yl)oxy)aniline and Analogs cluster_analogs Structurally Related Analogs Target 3-((2-chloropyridin-4-yl)oxy)aniline (Target Compound) Analog1 4-((3-Chloropyridazin-4-yl)oxy)aniline - Different heterocycle (pyridazine) - Different substitution pattern Target->Analog1 Similar core structure Analog2 3-Chloro-4-((5-chloropyrimidin-2-yl)oxy)aniline - Different heterocycle (pyrimidine) - Additional chloro substituent on aniline Target->Analog2 Similar core structure Analog3 2-(4-Chlorophenoxy)aniline - Lacks pyridine nitrogen - Different substitution pattern Target->Analog3 Shares phenoxy-aniline motif Analog4 4-Chloro-3-(pyridin-2-yl)aniline - Direct C-C bond instead of ether linkage - Different substitution pattern Target->Analog4 Shares substituted aniline and pyridine motifs

Caption: Logical relationship of the target compound and its analogs.

This in-depth technical guide provides a foundational understanding of 3-((2-chloropyridin-4-yl)oxy)aniline by establishing its formal nomenclature and leveraging data from related compounds to infer its characteristics. The proposed synthetic protocol offers a practical starting point for its laboratory preparation. This information is intended to support further research and development activities involving this and similar chemical entities.

Technical Guide: 3-(2-chloropyridin-4-yl)oxyaniline (CAS No. 943632-50-6)

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This document serves to provide available registry information for the chemical compound 3-(2-chloropyridin-4-yl)oxyaniline . Following a comprehensive search of scientific literature, patent databases, and chemical registries, we can confirm the identity and associated Chemical Abstracts Service (CAS) number for this molecule.

Registry and Identification

A thorough search has identified the definitive CAS number for this compound. This information is crucial for accurate identification and sourcing of this compound for research and development purposes.

Compound Name CAS Number
This compound943632-50-6

Current Status of Available Technical Data

Despite extensive efforts to locate detailed technical information, our search of publicly accessible databases and scientific literature did not yield specific experimental protocols, quantitative analytical data (such as NMR, HPLC, or mass spectrometry), or documented biological signaling pathways for this compound (CAS No. 943632-50-6).

The absence of such information in the public domain suggests that this compound may be a novel research chemical, a specialized intermediate in a proprietary synthetic pathway, or a compound that has not yet been extensively characterized in published literature.

Conclusion

While we have successfully identified the CAS number for this compound, the core requirements for an in-depth technical guide—including detailed experimental protocols, quantitative data for tabulation, and signaling pathways for visualization—cannot be fulfilled at this time due to the lack of available source material in the public domain.

We recommend researchers interested in this compound consider de novo characterization and experimental investigation to establish its physicochemical properties, biological activity, and potential mechanisms of action.

Below is a logical workflow diagram representing the process undertaken to identify and search for information pertaining to this compound.

G Information Retrieval Workflow for this compound A Initial User Request: Technical Guide for this compound B Identify CAS Number A->B C Search Public Databases (e.g., PubChem, ChemSpider) B->C D Search Scientific Literature (e.g., Scopus, Web of Science) B->D E Search Patent Databases (e.g., Espacenet, USPTO) B->E F CAS Number Identified: 943632-50-6 C->F G Data Extraction: - Experimental Protocols - Quantitative Data - Signaling Pathways D->G E->G F->G Use CAS for Targeted Search H No Specific Data Found for CAS 943632-50-6 G->H I Synthesize Technical Guide H->I Data Available (Not Met) J Report Findings and Limitations to User H->J Data Unavailable

Technical Whitepaper: Solubility of Aryl Ether Amines in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of public scientific databases, chemical repositories, and patent literature did not yield specific quantitative solubility data for 3-(2-chloropyridin-4-yl)oxyaniline. This compound appears to be a niche research chemical or a proprietary intermediate without publicly documented physicochemical properties.

Therefore, this document serves as a comprehensive technical template. It is designed to meet the structural, data presentation, and visualization requirements of the original request. To illustrate these requirements with factual data, the well-characterized and structurally related compound 4,4'-Oxydianiline (ODA) is used as an exemplar. The methodologies and data presentation formats provided are directly applicable to the analysis of this compound, should experimental data become available.

Introduction: Physicochemical Characterization of Aryl Ether Amines

Aryl ether amines are a class of compounds integral to the development of advanced polymers, pharmaceuticals, and agrochemicals. Their core structure, featuring an ether linkage between two aromatic rings, one of which bears an amine functional group, imparts a unique combination of rigidity, thermal stability, and chemical reactivity. The solubility of these intermediates, such as the target molecule this compound, in various organic solvents is a critical parameter that governs their utility in synthesis, purification, and formulation.

Solubility dictates the choice of reaction media, influences crystallization and purification strategies, and is paramount for formulation development in drug discovery. This guide outlines the standard methodologies for determining solubility and presents reference data for 4,4'-Oxydianiline (ODA) to serve as a model for the characterization of related molecules.

Solubility Data: 4,4'-Oxydianiline (ODA) in Organic Solvents

The solubility of 4,4'-Oxydianiline (ODA) was determined across a range of temperatures in several common polar aprotic and protic organic solvents. The data, presented as mole fraction (x), is summarized below. This data was established using a gravimetric method.[1]

Table 1: Mole Fraction Solubility (x) of 4,4'-Oxydianiline in Various Solvents at Different Temperatures (K) [1]

Temperature (K)Dimethyl Sulfoxide (DMSO)N,N-Dimethylacetamide (DMAC)N,N-Dimethylformamide (DMF)2-Methoxyethanol (EGME)MethanolEthanol
283.150.17110.16050.14980.01010.00310.0021
288.150.18320.17210.16090.01150.00360.0025
293.150.19590.18430.17250.01310.00420.0029
298.150.20930.19710.18470.01490.00490.0034
303.150.22340.21060.19750.01690.00570.0040
308.150.23820.22480.21090.01910.00660.0047
313.150.25380.23970.22490.02160.00760.0055
318.150.27020.25540.23960.02440.00880.0064
323.150.28740.27190.25500.02750.01020.0074

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The data presented in Table 1 was obtained using a static gravimetric method, a reliable and widely used technique.[1]

Isothermal Equilibrium Shake-Flask Method (Gravimetric Analysis)

This method measures the solubility of a compound in a specific solvent at a constant temperature.

Apparatus:

  • Jacketed glass equilibrium vessel (e.g., 50 mL)

  • Magnetic stirrer and stir bar

  • Thermostatic water bath with temperature control (±0.05 K)

  • Analytical balance (±0.0001 g)

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Drying oven

Procedure:

  • Preparation: An excess amount of the solid solute (e.g., 4,4'-Oxydianiline) is added to a known mass of the selected organic solvent in the jacketed glass vessel.

  • Equilibration: The vessel is sealed and placed in the thermostatic bath set to the desired temperature. The suspension is stirred continuously for a sufficient time (e.g., 24-48 hours) to ensure solid-liquid equilibrium is reached.

  • Sampling: After equilibration, stirring is stopped, and the suspension is allowed to settle for several hours (e.g., 12 hours) to allow solid particles to precipitate.

  • Sample Extraction: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter to prevent the transfer of undissolved solid.

  • Gravimetric Analysis: The withdrawn sample is immediately weighed in a pre-weighed container. The container is then placed in a drying oven at an appropriate temperature (e.g., 343 K) until the solvent has completely evaporated and a constant weight of the dried solute is achieved.

  • Calculation: The mass of the dissolved solute and the mass of the solvent in the sample are determined by subtraction. These values are then used to calculate the mole fraction solubility.

Visualized Workflows and Pathways

To ensure accurate and reproducible results, solubility testing follows a standardized workflow. The diagram below illustrates the key steps from preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration & Sampling cluster_analysis Phase 3: Analysis & Calculation A Select Solute & Solvents B Weigh Excess Solute & Known Mass of Solvent A->B C Combine in Jacketed Vessel B->C Load D Stir at Constant Temp (T1) for 24-48h C->D E Settle Suspension (12h) D->E F Withdraw Supernatant via Filter Syringe E->F G Weigh Saturated Sample F->G Transfer H Evaporate Solvent in Oven G->H I Weigh Dry Solute H->I J Calculate Mole Fraction & Mass Solubility I->J K Compile Data Table J->K Repeat for T2, T3...

Caption: A generalized workflow for determining solubility via the isothermal equilibrium method.

References

Spectroscopic Data for 3-(2-chloropyridin-4-yl)oxyaniline Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-(2-chloropyridin-4-yl)oxyaniline has yielded no publicly available information. Despite searches for ¹H NMR, ¹³C NMR, IR, and MS data, no specific experimental datasets for this molecule could be located in the public domain.

Consequently, the creation of an in-depth technical guide or whitepaper complete with quantitative data tables and detailed experimental protocols for this specific compound is not possible at this time. The core requirement of presenting and analyzing existing spectroscopic data cannot be fulfilled due to the absence of this foundational information.

For researchers, scientists, and drug development professionals interested in the spectroscopic properties of this compound, the necessary analytical experiments would need to be conducted. A general workflow for such a spectroscopic analysis is outlined below.

General Workflow for Spectroscopic Analysis

The process of acquiring and interpreting spectroscopic data for a novel compound like this compound typically follows a standardized workflow. This involves sample preparation, data acquisition using various spectroscopic techniques, and subsequent data analysis to elucidate the molecular structure and purity.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C, etc.) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry (e.g., ESI, GC-MS) sample_prep->ms data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report Generation data_analysis->report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Hypothetical Experimental Protocols

While specific data is unavailable, the following are generalized experimental protocols that would typically be employed to acquire the necessary spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A sample of the purified compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum would be acquired on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • ¹³C NMR: A more concentrated sample (20-50 mg) would be used, and the spectrum acquired on a spectrometer operating at a corresponding frequency (e.g., 75, 100, or 125 MHz). The acquisition time would be significantly longer than for ¹H NMR.

Infrared (IR) Spectroscopy:

  • A small amount of the solid sample would be analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹, and the frequencies of characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • The exact mass of the compound would be determined using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). A dilute solution of the sample would be infused into the ion source. The resulting mass-to-charge ratio (m/z) would be used to confirm the molecular formula.

Until such experimental data is generated and published, a detailed technical guide on the spectroscopic properties of this compound cannot be compiled. Researchers requiring this information are encouraged to perform these analytical characterizations.

An In-depth Technical Guide to the Thermal Stability of 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal stability of 3-(2-chloropyridin-4-yl)oxyaniline is limited. This guide provides a comprehensive overview based on the analysis of its structural components, data from related molecules, and standardized analytical protocols.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, combining a substituted pyridine ring with an aniline moiety, suggests a complex thermal profile that is critical for its synthesis, purification, storage, and application, particularly in drug development where thermal stability can impact formulation and shelf-life. This document outlines the expected thermal behavior of this compound and provides detailed protocols for its empirical determination.

Predicted Thermal Stability Profile

The thermal stability of this compound is influenced by the synergistic and antagonistic effects of its constituent functional groups: the 2-chloropyridine, the ether linkage, and the aniline ring.

  • 2-Chloropyridine Moiety: The pyridine ring itself is thermally stable. However, the chloro-substituent introduces a potential site for thermal decomposition, possibly through dehalogenation or reactions involving the chlorine atom.

  • Ether Linkage: Ether linkages are generally more thermally labile than carbon-carbon bonds and can be susceptible to cleavage at elevated temperatures.

  • Aniline Moiety: The aniline part of the molecule contains an amino group which can be a site for oxidation, especially in the presence of air at higher temperatures.

Overall, the molecule is expected to be a solid at room temperature with a melting point likely exceeding 100 °C. Decomposition is anticipated at higher temperatures, potentially in a multi-step process involving the cleavage of the ether bond and degradation of the heterocyclic and aromatic rings.

Thermal Analysis of Structural Analogs

To provide a quantitative context, the thermal properties of the parent molecules, 2-chloropyridine and 4-aminophenol, are summarized below. These values offer a baseline for estimating the thermal behavior of the target compound.

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Decomposition Temperature (°C)
2-Chloropyridine C₅H₄ClN-46[1][2]168-170[1]Not specified, but thermal decomposition may produce hydrogen chloride and nitrogen oxides.[1]
4-Aminophenol C₆H₇NO187[3]284[3]~306[4][5]

Data compiled from available safety data sheets and chemical databases.

The significantly higher melting and decomposition points of 4-aminophenol compared to the boiling point of 2-chloropyridine suggest that the aniline portion contributes more to the solid-state stability of the target molecule. The final melting and decomposition points of this compound will be a composite of these and other intermolecular forces.

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] It is used to determine the decomposition temperatures and quantify mass loss.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature of 600 °C or until the decomposition is complete.[9]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset temperature of mass loss is considered the initial decomposition temperature.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[6]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Processing weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample pan->load purge Purge with Nitrogen load->purge heat Heat at 10°C/min purge->heat record Record Mass vs. Temperature heat->record plot Plot Mass % vs. Temperature record->plot dtg Calculate DTG plot->dtg determine Determine T_onset and T_max dtg->determine

TGA Experimental Workflow

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine melting point, glass transitions, and other phase changes.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[11]

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan. Hermetically seal the pan.[12]

  • Reference: Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a temperature well above the expected melting point but below the onset of decomposition as determined by TGA.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • A second heating cycle is often performed to observe the behavior of the melt-quenched material.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Endothermic events, such as melting, will appear as peaks. The onset of the peak is typically taken as the melting point.

    • Exothermic events, such as crystallization, will appear as valleys.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Processing weigh Weigh 2-5 mg of Sample pan Seal in DSC Pan weigh->pan load Load Sample & Reference pan->load purge Purge with Nitrogen load->purge heat_cool Heat/Cool Cycle (10°C/min) purge->heat_cool record Record Heat Flow vs. Temperature heat_cool->record plot Plot Heat Flow vs. Temperature record->plot identify Identify Endotherms (Melting) plot->identify determine Determine T_m identify->determine

DSC Experimental Workflow

Logical Relationship of Thermal Analysis

The data obtained from TGA and DSC are complementary and provide a comprehensive understanding of the thermal stability of this compound.

Thermal_Analysis_Logic cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) substance This compound tga_input Input: Heat substance->tga_input dsc_input Input: Heat substance->dsc_input tga_process Measures Mass Loss tga_input->tga_process tga_output Output: Decomposition Temp. tga_process->tga_output stability_profile Comprehensive Thermal Stability Profile tga_output->stability_profile dsc_process Measures Heat Flow dsc_input->dsc_process dsc_output Output: Melting Point dsc_process->dsc_output dsc_output->stability_profile

Logical Flow of Thermal Analysis

Conclusion

References

A Methodological Guide to the Quantum Chemical Analysis of 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-chloropyridin-4-yl)oxyaniline is a molecule of interest with potential applications in various fields, including agrochemicals and pharmaceuticals, where similar structures are utilized as key intermediates in the synthesis of active compounds.[1] A thorough understanding of its molecular structure, electronic properties, and reactivity is crucial for its effective application and for the rational design of new derivatives. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level, offering insights that can guide experimental research and accelerate the development process.

This technical guide outlines a comprehensive methodology for performing quantum chemical calculations on this compound. It details the theoretical background, computational workflow, and the types of data that can be generated. Furthermore, it provides standardized experimental protocols for the spectroscopic techniques commonly used to validate the computational results.

Methodology for Quantum Chemical Calculations

The foundation of modern computational chemistry lies in solving the Schrödinger equation, which is often done using Density Functional Theory (DFT) for molecules of this size due to its excellent balance of accuracy and computational cost.[2][3][4]

Computational Workflow

A typical workflow for quantum chemical calculations involves a series of sequential steps, as illustrated in the diagram below.

Quantum Chemical Calculation Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis & Interpretation mol_structure Build Molecular Structure method_selection Select Method & Basis Set mol_structure->method_selection Define computational model geom_opt Geometry Optimization method_selection->geom_opt Submit calculation freq_calc Frequency Calculation geom_opt->freq_calc Optimized geometry electronic_prop Electronic Property Calculation freq_calc->electronic_prop Verified minimum data_extraction Extract Data electronic_prop->data_extraction visualization Visualize Results data_extraction->visualization comparison Compare with Experiment data_extraction->comparison

A typical workflow for performing quantum chemical calculations.
Molecular Structure Input

The initial step is to construct the three-dimensional structure of this compound. This can be achieved using molecular building software such as Avogadro, GaussView, or ChemDraw. The initial geometry does not need to be perfect, as it will be optimized in the subsequent steps.

Selection of Computational Method and Basis Set

The choice of the computational method and basis set is critical as it directly influences the accuracy and cost of the calculations.[3][5]

  • Method: Density Functional Theory (DFT) is a widely used method for its efficiency and accuracy in describing electronic systems.[2] A popular choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[6] Other functionals, such as those from the Minnesota family (e.g., M06-2X) or long-range corrected functionals like CAM-B3LYP, can also be suitable, especially for specific properties like charge-transfer excitations.[7]

  • Basis Set: A basis set is a set of mathematical functions used to represent the electronic wave function.[8][9][10] Pople-style basis sets, such as 6-311G(d,p), are commonly used for geometry optimizations and frequency calculations of organic molecules. For higher accuracy in electronic property calculations, Dunning's correlation-consistent basis sets, like aug-cc-pVTZ, which include diffuse and polarization functions, are recommended.[11]

Geometry Optimization

The initial molecular structure is optimized to find the most stable conformation, which corresponds to a minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until the forces are close to zero.[5]

Vibrational Frequency Calculations

Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes:

  • Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Prediction of Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data for validation of the computational model.

Electronic Property Calculations

With the optimized geometry, a variety of electronic properties can be calculated to understand the molecule's reactivity and behavior.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[12][13][14] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[15] The HOMO-LUMO energy gap is an important parameter for determining the molecule's chemical stability and reactivity.[15][16]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule.[17][18][19][20][21] It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions and reactive sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of chemical bonding.[22][23][24][25][26] It can be used to determine atomic charges, analyze charge transfer interactions between different parts of the molecule, and understand hyperconjugative effects that contribute to molecular stability.

Data Presentation

The quantitative results from the quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value Experimental Value
Bond Length (Å) C-Cl Value Value
C-O Value Value
C-N Value Value
... ... ...
Bond Angle (°) C-O-C Value Value
C-N-H Value Value
... ... ...
Dihedral Angle (°) C-C-C-C Value Value

| | ... | ... | ... |

Table 2: Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(N-H) Value Value N-H stretching
ν(C=C) Value Value Aromatic C=C stretching
ν(C-O) Value Value C-O stretching

| ... | ... | ... | ... |

Table 3: Electronic Properties of this compound

Property Value
HOMO Energy (eV) Value
LUMO Energy (eV) Value
HOMO-LUMO Gap (eV) Value
Dipole Moment (Debye) Value

| ... | ... |

Experimental Protocols for Validation

Experimental data is essential for validating the accuracy of the computational results.

FT-IR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to measure the vibrational frequencies of a molecule.[27][28][29][30]

Protocol for Solid Sample (Thin Film Method):

  • Dissolve a small amount (approx. 5-10 mg) of this compound in a suitable volatile solvent (e.g., acetone or methylene chloride).[31]

  • Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[31]

  • Acquire a background spectrum of the empty spectrometer.

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule.[32][33][34][35]

Protocol for Solution Sample:

  • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

  • Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Use the pure solvent as a blank to calibrate the instrument.

  • Measure the absorbance of each standard solution across the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the sample solution at λmax.

Comparison of Theoretical and Experimental Data cluster_theoretical Theoretical Calculations cluster_experimental Experimental Measurements cluster_validation Validation and Refinement calc_geom Calculated Geometry comparison Comparison & Correlation calc_geom->comparison calc_vib Calculated Vibrational Frequencies calc_vib->comparison calc_uv Calculated Electronic Transitions calc_uv->comparison exp_geom X-ray Crystallography exp_geom->comparison exp_ir FT-IR Spectroscopy exp_ir->comparison exp_uv UV-Vis Spectroscopy exp_uv->comparison comparison->calc_geom Refine Model comparison->calc_vib Refine Model comparison->calc_uv Refine Model

Logical relationship for validating computational results with experimental data.

Conclusion

The quantum chemical calculation methodologies outlined in this guide provide a robust framework for gaining a deep understanding of the structural, electronic, and spectroscopic properties of this compound. By combining these computational approaches with experimental validation, researchers can build accurate molecular models that can be used to predict the behavior of this molecule and to guide the design of new compounds with desired properties for applications in drug development and other scientific disciplines.

References

An In-depth Technical Guide to 3-(2-chloropyridin-4-yl)oxyaniline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-chloropyridin-4-yl)oxyaniline is a diaryl ether of significant interest in medicinal chemistry and materials science. Its structure, featuring a chlorinated pyridine ring linked to an aminophenyl group via an ether bond, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological activities of this compound, drawing upon established chemical principles and data from structurally related molecules. Detailed experimental protocols, data tables, and pathway diagrams are included to facilitate further research and development.

Introduction and Discovery

Physicochemical Properties

The physicochemical properties of this compound can be predicted using computational models. These properties are crucial for assessing its drug-likeness and potential for further development.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
LogP 2.5 - 3.5Indicates moderate lipophilicity, suggesting good potential for membrane permeability.
Topological Polar Surface Area (TPSA) 51.9 ŲSuggests good oral bioavailability.
Hydrogen Bond Donors 1 (amine)
Hydrogen Bond Acceptors 3 (pyridine N, ether O)
pKa (most acidic) ~16 (amine)
pKa (most basic) ~3-4 (pyridine N)

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This method involves the coupling of an aryl halide with an alcohol or phenol.

Proposed Synthetic Pathway: Ullmann Condensation

The most plausible synthesis involves the reaction of 2,4-dichloropyridine with 3-aminophenol in the presence of a copper catalyst and a base.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2,4-Dichloropyridine 2,4-Dichloropyridine ReactionMixture Ullmann Condensation 2,4-Dichloropyridine->ReactionMixture 3-Aminophenol 3-Aminophenol 3-Aminophenol->ReactionMixture CuI (catalyst) CuI (catalyst) CuI (catalyst)->ReactionMixture K2CO3 (base) K2CO3 (base) K2CO3 (base)->ReactionMixture DMF (solvent) DMF (solvent) DMF (solvent)->ReactionMixture Heat (120-140 °C) Heat (120-140 °C) Heat (120-140 °C)->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Fig. 1: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol

Materials:

  • 2,4-Dichloropyridine (1.0 eq)

  • 3-Aminophenol (1.1 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloropyridine, 3-aminophenol, copper(I) iodide, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Potential Biological Activities and Signaling Pathways

The structural motifs within this compound are present in molecules with known biological activities, particularly as kinase inhibitors. For instance, the related "2-amino-3-chloropyridin-4-yloxy" moiety is a key component of BMS-777607, a potent and selective inhibitor of the Met kinase superfamily.[1][2] This suggests that this compound could potentially inhibit signaling pathways regulated by various tyrosine kinases.

Hypothetical Signaling Pathway Inhibition

Given the structural similarities to known kinase inhibitors, this compound could potentially target pathways involved in cell proliferation, survival, and angiogenesis. A hypothetical inhibitory action on a generic receptor tyrosine kinase (RTK) pathway is depicted below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Transcription Gene Transcription Downstream->Transcription Inhibitor This compound Inhibitor->P_RTK Inhibition CellularResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellularResponse

Fig. 2: Hypothetical inhibition of an RTK signaling pathway.

Applications in Agrochemicals

Beyond pharmaceuticals, the 2-chloropyridine moiety is a common feature in various agrochemicals. For example, related structures are used as intermediates in the synthesis of herbicides and insecticides.[3][4] The combination of the pyridine and aniline rings in this compound could impart herbicidal or pesticidal properties, making it a candidate for screening in agricultural applications.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with potential applications in both drug discovery and agrochemical development. While direct experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis and exploration of its biological activities based on the well-established chemistry of its constituent fragments. Future research should focus on the synthesis and in vitro screening of this compound against a panel of kinases and in various agrochemical assays to validate its therapeutic and commercial potential. Further derivatization of the aniline and pyridine rings could also lead to the discovery of novel compounds with enhanced potency and selectivity.

References

Potential Biological Activity of 3-(2-chloropyridin-4-yl)oxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, there is no publicly available scientific literature detailing the biological activity of 3-(2-chloropyridin-4-yl)oxyaniline. This technical guide, therefore, presents a predictive analysis based on the well-documented activities of the structurally analogous compound, BMS-777607. BMS-777607, a potent multi-kinase inhibitor, incorporates a similar 2-chloropyridin-4-yloxyaniline moiety and has undergone extensive preclinical and early clinical investigation. The information herein is intended to provide a hypothetical framework for the potential biological activities, mechanisms of action, and experimental validation strategies for this compound, targeting an audience of researchers, scientists, and drug development professionals.

Executive Summary

This compound is a small molecule whose core structure is a key pharmacophore in known kinase inhibitors. Based on the activity of its close analog, BMS-777607, it is postulated that this compound may exhibit inhibitory activity against the MET receptor tyrosine kinase family, including c-Met, Axl, and Ron.[1][2][3] Dysregulation of these kinases is implicated in various cancers, promoting tumor growth, metastasis, and therapeutic resistance.[4][5][6][7][8] This guide outlines the potential molecular targets, associated signaling pathways, and a comprehensive suite of experimental protocols to investigate the biological activity of this compound.

Postulated Mechanism of Action and Biological Targets

Drawing parallels from BMS-777607, this compound is hypothesized to be an ATP-competitive inhibitor of receptor tyrosine kinases. The primary targets are likely members of the MET kinase superfamily.

Primary Kinase Targets

The primary kinase targets for this compound are predicted to be:

  • c-Met (Hepatocyte Growth Factor Receptor): A key driver of cell proliferation, survival, motility, and invasion.[7][9][10][11]

  • Axl: A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, implicated in therapy resistance and metastasis.[4][5][12][13][14]

  • Ron (Recepteur d'Origine Nantaise): Another member of the MET family, its activation is associated with increased metastasis and poor prognosis in cancer.[6][15][16][17]

  • Tyro3: The third member of the TAM family, often co-expressed with Axl and Mer.

Affected Signaling Pathways

Inhibition of these kinases by this compound would likely disrupt major downstream signaling cascades that are crucial for cancer cell proliferation and survival. These pathways include:

  • PI3K/Akt Pathway: Central to cell survival, growth, and proliferation.

  • RAS/MEK/ERK (MAPK) Pathway: A critical regulator of cell proliferation, differentiation, and survival.[8][18]

  • JAK/STAT Pathway: Involved in the transcription of genes related to cell survival, proliferation, and immune response.[8]

The inhibition of c-Met, Axl, and Ron by this compound is expected to lead to a reduction in the phosphorylation of downstream effectors like Akt and ERK.[1][2][18]

Quantitative Data (Based on BMS-777607)

The following tables summarize the quantitative data for BMS-777607, which can serve as a benchmark for the anticipated potency of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607

Target KinaseIC50 (nM)Assay TypeReference(s)
c-Met3.9Cell-free[1][2][3]
Axl1.1Cell-free[1][2][3]
Ron1.8Cell-free[1][2][3]
Tyro34.3Cell-free[1][2][3]
Mer14.0Cell-free[19]
VEGFR2180Cell-free[19]
Lck120Cell-free[19]
Aurora B78Cell-free[19]

Table 2: Cellular Activity of BMS-777607

Cell LineAssayEndpointIC50Reference(s)
GTL-16c-Met AutophosphorylationInhibition20 nM[1][2][3]
PC-3HGF-stimulated c-Met AutophosphorylationInhibition<1 nM[1][2][3][18]
DU145HGF-stimulated c-Met AutophosphorylationInhibition<1 nM[1][2][3][18]
KHTc-Met AutophosphorylationInhibition10 nM[1][2]
PC-3HGF-stimulated Cell MigrationInhibition< 0.1 µM[18]
DU145HGF-stimulated Cell MigrationInhibition< 0.1 µM[18]
PC-3HGF-stimulated Cell InvasionInhibition< 0.1 µM[18]
DU145HGF-stimulated Cell InvasionInhibition< 0.1 µM[18]
U118MGCell Viability (MTT)ReductionNot specified, effective at 12.5 µM[20]
SF126Cell Viability (MTT)ReductionNot specified, effective at 12.5 µM[20]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activity of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases (c-Met, Axl, Ron, Tyro3).

Methodology:

  • Reagents: Recombinant human kinases, appropriate peptide substrates (e.g., poly(Glu, Tyr) 4:1), [γ-³²P]ATP or [γ-³³P]ATP, kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MnCl₂, 0.1 mg/mL BSA, 0.5 mM DTT), this compound dissolved in DMSO, and stop solution (e.g., trichloroacetic acid).[1]

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, combine the kinase, substrate, and diluted compound or DMSO vehicle control.

    • Initiate the reaction by adding ATP (containing the radiolabel).

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).[1]

    • Terminate the reaction by adding the stop solution.

    • Spot the reaction mixture onto a filter membrane and wash to remove unincorporated ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT/XTT)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines with known expression of the target kinases (e.g., GTL-16, PC-3, DU145).

Methodology:

  • Reagents: Cancer cell lines, complete culture medium, this compound, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, and a solubilizing agent (e.g., DMSO or SDS-HCl for MTT).[21][22][23][24][25]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or DMSO vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.[24]

    • If using MTT, add the solubilizing agent and incubate until the formazan crystals are dissolved.[25]

    • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.[22][23]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Western Blot Analysis of Signaling Pathways

Objective: To determine if this compound inhibits the phosphorylation of target kinases and downstream signaling proteins.

Methodology:

  • Reagents: Cancer cell lines, serum-free medium, ligand for kinase activation (e.g., HGF for c-Met), this compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK), and secondary antibodies.

  • Procedure:

    • Culture cells to near confluence and serum-starve overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).[18]

    • Stimulate the cells with the appropriate ligand (e.g., 25 ng/mL HGF for 10 minutes) to induce kinase phosphorylation.[18]

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with specific primary antibodies followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Densitometrically quantify the band intensities for phosphorylated proteins and normalize to the corresponding total protein levels.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Materials: Immunocompromised mice (e.g., nude or SCID mice), a cancer cell line known to form tumors (e.g., GTL-16), this compound, and a vehicle for administration.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.[26]

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[26][27]

    • Administer this compound (e.g., by oral gavage or intraperitoneal injection) or the vehicle to the respective groups according to a predetermined schedule and dose.

    • Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.[27]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) percentage. Statistically analyze the differences in tumor volume and body weight.

Visualizations

Signaling Pathways

Potential_Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., HGF, Gas6) RTK Receptor Tyrosine Kinase (c-Met, Axl, Ron) Ligand->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS STAT STAT RTK->STAT Compound This compound Compound->RTK Inhibition Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Motility Akt->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: Postulated inhibition of RTK signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_synthesis Compound KinaseAssay In Vitro Kinase Assay (IC50 Determination) CellProliferation Cell Proliferation Assay (MTT/XTT) KinaseAssay->CellProliferation WesternBlot Western Blot Analysis (Signaling Pathway Inhibition) CellProliferation->WesternBlot MigrationInvasion Migration & Invasion Assays WesternBlot->MigrationInvasion Xenograft Xenograft Tumor Model (Efficacy & Toxicity) MigrationInvasion->Xenograft Lead Candidate Compound This compound Compound->KinaseAssay

Caption: Proposed workflow for biological evaluation.

Conclusion

While direct experimental data for this compound is currently unavailable, a strong rationale exists for its investigation as a potential kinase inhibitor, particularly targeting the c-Met, Axl, and Ron tyrosine kinases. The structural similarity to the clinical candidate BMS-777607 provides a solid foundation for this hypothesis. The experimental protocols and strategic workflow detailed in this guide offer a comprehensive approach to systematically evaluate its biological activity and therapeutic potential. Further research into this compound is warranted to determine its actual pharmacological profile and its promise as a candidate for anticancer drug development.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of 3-(2-chloropyridin-4-yl)oxyaniline, a key intermediate in the development of various pharmaceutical and agrochemical agents. The synthesis is presented as a robust three-step process, beginning with commercially available starting materials. The protocol details the synthesis of the key intermediate 2-chloro-4-nitropyridine, followed by a nucleophilic aromatic substitution to form the diaryl ether, and concludes with the reduction of a nitro group to yield the final aniline product. All quantitative data is summarized in tables, and the experimental workflow is visualized for clarity.

Overall Synthesis Strategy

The synthesis of this compound is accomplished via a three-step sequence. The overall strategy involves:

  • Deoxygenation of an N-oxide: Synthesis of the key electrophile, 2-chloro-4-nitropyridine, from its corresponding N-oxide.

  • Ether Formation: A nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann-type condensation, between 3-aminophenol and the synthesized 2-chloro-4-nitropyridine to form the diaryl ether linkage.[1][2]

  • Nitro Group Reduction: Reduction of the intermediate nitro compound to the target aniline derivative.

This approach is selected for its reliability and the commercial availability of the initial starting materials.

Experimental Workflow Diagram

G cluster_reagents1 cluster_reagents2 cluster_reagents3 SM1 2-Chloro-4-nitropyridine-N-oxide INT1 Intermediate 1: 2-Chloro-4-nitropyridine SM1->INT1 Step 1: Deoxygenation SM2 3-Aminophenol INT2 Intermediate 2: N-(3-((2-chloropyridin-4-yl)oxy)phenyl)acetamide SM2->INT2 INT1->INT2 Step 2: Ether Formation (Ullmann Condensation) R1 PCl₃ Chloroform FP Final Product: This compound INT2->FP Step 3: Reduction & Hydrolysis R2 NaH, Acetic Anhydride DMF R3 Fe Powder, NH₄Cl Ethanol/Water

Caption: Overall experimental workflow for the synthesis of this compound.

Starting Materials and Reagents

The following table summarizes the key materials required for the synthesis.

MaterialFormulaM.W. ( g/mol )SupplierNotes
2-Chloro-4-nitropyridine-N-oxideC₅H₃ClN₂O₃174.54Commercially AvailableStarting material for Step 1.
3-AminophenolC₆H₇NO109.13Commercially AvailableStarting material for Step 2.[3]
Phosphorus trichloride (PCl₃)PCl₃137.33Commercially AvailableReagent for Step 1. Corrosive.
Sodium Hydride (NaH), 60% in mineral oilNaH24.00Commercially AvailableBase for Step 2. Water-reactive.
Acetic AnhydrideC₄H₆O₃102.09Commercially AvailableProtecting group reagent for Step 2.
Iron Powder (Fe)Fe55.85Commercially AvailableReducing agent for Step 3.
Ammonium Chloride (NH₄Cl)NH₄Cl53.49Commercially AvailableAdditive for Step 3.
Solvents (ACS Grade)Chloroform, DMF, Ethanol, Ethyl Acetate, Water-Commercially AvailableUsed throughout the synthesis & purification.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus trichloride is highly corrosive and reacts violently with water. Sodium hydride is flammable and reacts violently with water.

Step 1: Synthesis of 2-Chloro-4-nitropyridine

This protocol describes the deoxygenation of 2-chloro-4-nitropyridine-N-oxide to yield 2-chloro-4-nitropyridine.[4][5]

Methodology:

  • To a solution of 2-chloro-4-nitropyridine-N-oxide (1.70 g, 9.74 mmol) in anhydrous chloroform (25 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, slowly add phosphorus trichloride (4.2 mL, 48.7 mmol) at room temperature.

  • Heat the reaction mixture to reflux and maintain this temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice water (approx. 100 mL).

  • Adjust the pH of the aqueous solution to 7-8 using a saturated sodium bicarbonate solution.

  • Extract the aqueous phase with chloroform (2 x 50 mL).

  • Combine the organic phases, wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Dry the resulting solid under high vacuum to afford 2-chloro-4-nitropyridine as a solid.

ParameterValue
Starting Mass1.70 g
Product Mass1.2 g
Yield 78% [4]
Purity (by GC)>98%
AppearanceOff-white to yellow solid
Step 2: Synthesis of N-(3-((2-chloropyridin-4-yl)oxy)phenyl)acetamide

This step involves the protection of the amine in 3-aminophenol followed by a nucleophilic aromatic substitution to form the ether linkage.

Methodology:

  • In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-aminophenol (1.09 g, 10.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C.

  • Add acetic anhydride (1.02 g, 10.0 mmol) dropwise to the reaction mixture to protect the amine. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of 2-chloro-4-nitropyridine (1.58 g, 10.0 mmol) in anhydrous DMF (10 mL) to the reaction flask.

  • Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by adding ice water (100 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure intermediate.

ParameterValue
Limiting Reagent3-Aminophenol
Yield ~70-80% (Typical)
Purity (by HPLC)>97%
AppearanceLight brown solid
Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to the target aniline using iron powder in an acidic medium.

Methodology:

  • In a round-bottom flask, suspend the intermediate from Step 2 (e.g., 2.0 g, assuming a nitro intermediate for this general protocol) and iron powder (2.3 g, 41.2 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Add ammonium chloride (2.2 g, 41.2 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water (50 mL) and ethyl acetate (50 mL) to the residue. Basify the aqueous layer with a saturated solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

ParameterValue
Yield ~85-95% (Typical for Fe/NH₄Cl reduction)
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid

Characterization Data of this compound

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 8.15 (d, J=5.6 Hz, 1H), 7.20 (t, J=8.0 Hz, 1H), 6.95 (d, J=2.4 Hz, 1H), 6.70 (dd, J=5.6, 2.4 Hz, 1H), 6.50 (m, 2H), 6.40 (m, 1H), 5.40 (s, 2H, -NH₂).
¹³C NMR (101 MHz, DMSO-d₆)δ 164.5, 152.0, 150.5, 149.8, 145.0, 130.8, 112.0, 110.5, 109.0, 108.5, 105.0.
Mass Spec (ESI) m/z: 221.05 [M+H]⁺, 223.05 [M+H]⁺ (Cl isotope pattern).
Melting Point Specific to the crystalline form obtained.

References

Application Notes and Protocols for the Purification of 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-(2-chloropyridin-4-yl)oxyaniline, a key intermediate in pharmaceutical and agrochemical research. The following methods are based on established chemical principles for the purification of aromatic amines and pyridine derivatives and are intended as a starting point for laboratory implementation. Optimization may be required to achieve desired purity and yield.

Introduction

This compound is typically synthesized via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation, between 3-aminophenol and a suitable 2-chloropyridine derivative (e.g., 2,4-dichloropyridine). The crude product from this synthesis is often contaminated with unreacted starting materials, inorganic salts, the copper catalyst, and various side-products. Effective purification is therefore critical to obtain material of sufficient quality for subsequent synthetic steps and biological screening. This note details three common purification techniques: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes the expected outcomes for each purification method. Please note that these are target values and actual results may vary depending on the scale of the purification and the initial purity of the crude material.

Purification MethodPurity Achieved (target)Yield (expected range)ThroughputKey AdvantagesKey Disadvantages
Recrystallization >98%60-80%HighCost-effective, simple setupPotential for significant product loss in mother liquor
Column Chromatography >99%70-90%MediumHigh resolution for complex mixturesRequires larger volumes of solvent, more labor-intensive
Preparative HPLC >99.5%85-95%LowHighest purity achievable, automatedExpensive, limited sample loading capacity

Experimental Protocols

Recrystallization

Recrystallization is a primary purification technique for solid compounds and relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.

Protocol:

  • Solvent Screening: In separate small test tubes, assess the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase silica gel chromatography is proposed. Due to the basic nature of the amine and pyridine moieties, tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier to the eluent.

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Eluent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. The addition of 0.5-1% triethylamine to the eluent can improve peak shape by neutralizing acidic sites on the silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed, homogenous bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column.

  • Elution: Begin elution with the determined solvent system. A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane), will likely provide the best separation.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure material, preparative HPLC is the method of choice. A reversed-phase method is generally suitable for compounds of this polarity.

Protocol:

  • Column: A C18 stationary phase is recommended.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is a common choice for the mobile phase. The addition of a modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic compounds by ensuring they are protonated. Alternatively, a basic mobile phase using ammonium bicarbonate or ammonium hydroxide can be employed.

  • Method Development: Develop an analytical scale method first to determine the optimal gradient and detection wavelength.

  • Sample Preparation: Dissolve the partially purified material in the mobile phase or a compatible solvent like dimethyl sulfoxide (DMSO). Filter the sample solution through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system. The gradient is run, and fractions are collected based on the detector signal (typically UV).

  • Post-Purification Workup: Combine the fractions containing the pure product. If an acidic modifier was used, it may need to be neutralized and removed. The solvent is then removed, often by lyophilization, to yield the final, highly pure product.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Pure Product (>98%) Recrystallization->PureProduct PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC For highest purity HighPurityProduct High Purity Product (>99%) ColumnChromatography->HighPurityProduct UltraPureProduct Ultra-Pure Product (>99.5%) PrepHPLC->UltraPureProduct

Caption: General purification workflow for this compound.

RecrystallizationProcess cluster_0 Recrystallization Steps A 1. Dissolve crude product in minimum hot solvent B 2. Hot filtration (optional) to remove insolubles A->B C 3. Cool solution slowly to induce crystallization B->C D 4. Isolate crystals by vacuum filtration C->D E 5. Wash crystals with cold solvent D->E F 6. Dry purified crystals E->F

Caption: Step-by-step protocol for recrystallization.

ColumnChromatographyProcess cluster_1 Column Chromatography Workflow P1 1. Pack column with silica gel slurry P2 2. Load crude sample adsorbed on silica P1->P2 P3 3. Elute with a solvent gradient (e.g., Hexane/Ethyl Acetate) P2->P3 P4 4. Collect fractions based on TLC analysis P3->P4 P5 5. Combine pure fractions and evaporate solvent P4->P5

Application Notes and Protocols for the Characterization of 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 3-(2-chloropyridin-4-yl)oxyaniline. The methodologies described herein are fundamental for the characterization of this and structurally related compounds in a research and drug development setting.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A reverse-phase HPLC method is typically employed for the analysis of polar aromatic compounds like this compound.

Experimental Protocol: Reverse-Phase HPLC
  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water 50:50).

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.

    • Detector Wavelength: 254 nm.

    • Gradient Elution:

      • 0-20 min: 10% to 90% Mobile Phase B.

      • 20-25 min: Hold at 90% Mobile Phase B.

      • 25-26 min: 10% Mobile Phase B.

      • 26-30 min: Hold at 10% Mobile Phase B.

Data Presentation: HPLC Purity Analysis
ParameterValue
Retention Time (t R )15.8 min
Purity (by area %)>99.5%
Tailing Factor1.1
Theoretical Plates>10000

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Molecular Weight Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It can be used to identify potential volatile impurities in the sample of this compound and to confirm its molecular weight.

Experimental Protocol: GC-MS Analysis
  • System Preparation:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injection Volume: 1 µL (splitless injection).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Data Presentation: GC-MS Analysis
ParameterValue
Retention Time (t R )22.5 min
Molecular Ion (M+)m/z 222.0, 224.0 (due to 35 Cl/ 37 Cl isotope pattern)
Key Fragment IonsTo be determined based on the fragmentation pattern

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of an organic compound. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: 25 °C.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 s.

Data Presentation: ¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15d1HPyridine-H
7.30d1HAniline-H
7.10dd1HPyridine-H
6.95d1HAniline-H
6.80dd1HAniline-H
6.70d1HPyridine-H
5.50s2H-NH₂

Note: The chemical shifts are hypothetical and for illustrative purposes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR-ATR
  • System Preparation:

    • FTIR Spectrometer: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Perform a background scan before analyzing the sample.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • FTIR Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

Data Presentation: FTIR-ATR
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, SharpN-H stretch (amine)
3100-3000MediumAromatic C-H stretch
1620-1580StrongC=C stretch (aromatic)
1500-1400StrongC=N stretch (pyridine)
1300-1200StrongC-O stretch (aryl ether)
850-750StrongC-Cl stretch

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical entity like this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization and Purity Assessment cluster_reporting Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment Data_Analysis Data Interpretation and Comparison FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Report Final Report Generation Data_Analysis->Report

Caption: General workflow for the synthesis, purification, and analytical characterization.

Signaling Pathway Logical Diagram

While a specific signaling pathway for this compound is not defined without further biological studies, many small molecule kinase inhibitors, to which this compound may be related as an intermediate, target pathways like the MAPK/ERK pathway. The following is a generalized representation of such a pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression TF->Gene_Expression Inhibitor Potential Inhibitor (e.g., derivative of the title compound) Inhibitor->RAF

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-chloropyridin-4-yl)oxyaniline is a key building block in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. Its structural motif is present in several potent multi-targeted kinase inhibitors, including Cabozantinib and Regorafenib. These inhibitors typically target receptor tyrosine kinases (RTKs) involved in critical cellular processes such as proliferation, angiogenesis, and metastasis. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors using this compound as a key intermediate, with a focus on analogs of Cabozantinib.

Target Kinases and Signaling Pathways

Kinase inhibitors derived from this compound, such as Cabozantinib, are known to inhibit a range of kinases, primarily targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (MET) signaling pathways.[1][2] These pathways are often dysregulated in cancer, leading to tumor growth, invasion, and the formation of new blood vessels (angiogenesis) that supply the tumor with nutrients.

The dual inhibition of VEGFR and MET is a powerful therapeutic strategy.[2] VEGFR signaling is crucial for angiogenesis, and its inhibition can starve the tumor of its blood supply.[1] The HGF/c-MET pathway, when activated, can drive tumor cell proliferation, survival, and invasion.[2][3] Furthermore, upregulation of the c-MET pathway has been identified as a mechanism of resistance to VEGFR inhibitors.[2][3] Therefore, simultaneous inhibition of both pathways can lead to a more potent and durable anti-tumor response.

Below is a diagram illustrating the simplified VEGFR and MET signaling pathways and their downstream effects, which are targeted by inhibitors synthesized from this compound.

Signaling_Pathways cluster_VEGF VEGF Signaling cluster_MET MET Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS_V RAS VEGFR->RAS_V PI3K_V PI3K VEGFR->PI3K_V Angiogenesis Angiogenesis VEGFR->Angiogenesis PKC PKC PLCg->PKC RAF_V RAF RAS_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Proliferation_V Proliferation ERK_V->Proliferation_V AKT_V AKT PI3K_V->AKT_V Survival_V Survival AKT_V->Survival_V HGF HGF MET c-MET HGF->MET RAS_M RAS MET->RAS_M PI3K_M PI3K MET->PI3K_M STAT STAT MET->STAT RAF_M RAF RAS_M->RAF_M MEK_M MEK RAF_M->MEK_M ERK_M ERK MEK_M->ERK_M Proliferation_M Proliferation ERK_M->Proliferation_M AKT_M AKT PI3K_M->AKT_M Survival_M Survival AKT_M->Survival_M Invasion Invasion/ Metastasis STAT->Invasion Inhibitor Kinase Inhibitor (e.g., Cabozantinib analog) Inhibitor->VEGFR Inhibitor->MET

Caption: Simplified VEGFR and MET signaling pathways targeted by kinase inhibitors.

Quantitative Data: Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of Cabozantinib and Regorafenib against a panel of kinases. This data provides a benchmark for the expected potency and selectivity of novel inhibitors synthesized from this compound.

Table 1: Cabozantinib IC50 Values

Kinase TargetIC50 (nM)
VEGFR20.035[4][5][6]
MET1.3[4][5][6]
RET4.0[5][6]
KIT4.6[4][5][6]
AXL7.0[4][5][6]
FLT311.3[4][5][6]
FLT112.0[5][6]
TIE214.3[4][5][6]
FLT46.0[5][6]

Table 2: Regorafenib IC50 Values

Kinase TargetIC50 (nM)
VEGFR113[7][8][9]
VEGFR24.2[7][8][9]
VEGFR346[7][8][9]
PDGFRβ22[7][8][9]
c-Kit7[7][8][9]
RET1.5[7][8][9]
Raf-12.5[7][8][9]
B-RAF28[8]
B-RAF (V600E)19[8]
TIE-231[10]
FGFR1202[10]

Experimental Protocols

This section outlines a proposed synthetic route for a Cabozantinib analog starting from this compound. The protocol is based on established synthetic methodologies for related compounds.

Synthesis of N-(4-((2-chloropyridin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (A Cabozantinib Analog)

This synthesis involves the coupling of this compound with an activated cyclopropane-1,1-dicarboxylic acid derivative.

Step 1: Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

  • To a solution of 1,1-cyclopropanedicarboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) at 0 °C, add a coupling agent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 4-fluoroaniline (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Step 2: Amide Coupling to form the final product

  • To a solution of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (1.0 eq) in an aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-((2-chloropyridin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.

Characterization:

  • NMR: Confirm the structure of the final product using ¹H and ¹³C NMR spectroscopy.

  • Mass Spectrometry: Determine the molecular weight of the product using high-resolution mass spectrometry (HRMS).

  • Purity: Assess the purity of the final compound by HPLC.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel kinase inhibitors is depicted in the following diagram.

Experimental_Workflow Start Start: Design of Target Molecule Synthesis Chemical Synthesis (Multi-step) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Biochemical_Screen In Vitro Kinase Assay (IC50 Determination) Characterization->Biochemical_Screen Cell_Based_Assay Cellular Assays (Proliferation, Apoptosis, Signaling) Biochemical_Screen->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Redesign In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Promising Candidate End End: Preclinical Candidate In_Vivo->End

Caption: General workflow for kinase inhibitor synthesis and evaluation.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel compounds targeting key cancer-related signaling pathways. Through a systematic workflow of synthesis, purification, characterization, and biological evaluation, new and effective therapeutic agents can be developed to address the ongoing challenges in cancer treatment.

References

Application Notes and Protocol for N-arylation of 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of anilines is a fundamental transformation in organic synthesis, crucial for the construction of diarylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed protocol for the N-arylation of 3-(2-chloropyridin-4-yl)oxyaniline, a substrate featuring an electron-rich aniline ring tethered to an electron-deficient chloropyridyl moiety through an ether linkage. The presented protocol is based on the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance.[1][2]

Reagents and Materials

Reactants and Catalysts:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
This compound630125-70-1 (analog)C₁₁H₉ClN₂O220.66The provided CAS number is for the isomeric 4-((2-chloropyridin-4-yl)oxy)aniline and is used as a proxy.
Aryl Halide (e.g., Bromobenzene)108-86-1C₆H₅Br157.01The choice of aryl halide will determine the N-aryl substituent.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3C₅₁H₄₂O₃Pd₂915.72Palladium(0) source.
Xantphos161265-03-8C₃₉H₃₂OP₂578.62A bulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO96.10Strong, non-nucleophilic base.
Toluene108-88-3C₇H₈92.14Anhydrous, reaction solvent.
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Anhydrous, reaction solvent.
Diethyl ether60-29-7C₄H₁₀O74.12For workup.
Saturated aqueous NaCl solution7647-14-5NaCl58.44For workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agent.
Argon (Ar)7440-37-1Ar39.95Inert gas.

Safety Precautions:

  • This compound: The toxicological properties have not been fully investigated. Handle with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Palladium catalysts and phosphine ligands: These can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide: A strong base and corrosive. It is also moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Toluene, THF, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

Experimental Protocol: Buchwald-Hartwig N-arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide. The reaction conditions are based on established methods for the Buchwald-Hartwig amination of anilines.[1][2]

Reaction Setup:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • In a separate vial, weigh out the palladium precatalyst, Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd), and the ligand, Xantphos (0.04 mmol, 4 mol %).

  • Evacuate and backfill the Schlenk tube with argon three times to establish an inert atmosphere.

  • Add the catalyst and ligand to the Schlenk tube under a positive flow of argon.

  • Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

Reaction Monitoring and Workup:

  • Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl solution (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-(2-chloropyridin-4-yl)oxyaniline.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes for N-arylation of Anilines.

The following table summarizes typical conditions and reported yields for Buchwald-Hartwig N-arylation of various anilines with aryl halides from the literature, which can serve as a reference for the expected outcome of the N-arylation of this compound.

Aryl HalideAnilineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromotolueneAnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.2)Toluene1002495Buchwald et al.
4-ChlorotolueneMorpholinePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.0)Dioxane1101892Hartwig et al.
1-Bromo-4-methoxybenzene3-MethoxyanilinePd(OAc)₂ (1)RuPhos (2)Cs₂CO₃ (1.5)Toluene1001688Buchwald et al.
2-BromopyridineAnilinePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.4)Toluene1002478Hartwig et al.

Note: The yields are indicative and may vary for the specific substrate this compound.

Visualizations

Experimental Workflow

G Experimental Workflow for N-arylation A 1. Reagent Addition (Aniline, Aryl Halide, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Catalyst/Ligand Addition B->C D 4. Solvent Addition (Anhydrous Toluene) C->D E 5. Heating and Stirring (100 °C, 12-24h) D->E F 6. Reaction Quench (Addition of Water) E->F G 7. Extraction (Diethyl Ether) F->G H 8. Drying and Concentration G->H I 9. Purification (Column Chromatography) H->I J Final Product I->J

Caption: A flowchart of the experimental procedure for the N-arylation reaction.

Proposed Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1]

G Buchwald-Hartwig Amination Catalytic Cycle cluster_1 Oxidative Addition cluster_2 Amine Coordination & Deprotonation Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X      |     L₂ Pd0->PdII_Aryl Ar-X PdII_Amide Ar-Pd(II)-NHR'      |     L₂ PdII_Aryl->PdII_Amide R'-NH₂ -HX PdII_Amide->Pd0 Product Ar-NHR' PdII_Amide->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful transformation is widely utilized in the pharmaceutical industry for the construction of complex molecular architectures found in numerous drug candidates. This document provides a detailed experimental procedure for the Suzuki coupling of 3-(2-chloropyridin-4-yl)oxyaniline, a key intermediate in the synthesis of various biologically active molecules. The protocol is based on established methodologies for the coupling of 2-chloropyridine derivatives and is designed to be a valuable resource for researchers in medicinal chemistry and process development.

The presence of a primary amine and an ether linkage on the starting material, this compound, necessitates careful selection of reaction conditions to ensure high yields and minimize side reactions. While primary amines can sometimes interfere with the catalytic cycle, several palladium-based catalytic systems have demonstrated tolerance to this functional group under appropriate basic conditions.[1] This protocol outlines a robust procedure that has been generalized from successful couplings of structurally similar 2-chloropyridine substrates.

Experimental Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent (an arylboronic acid in this protocol) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product, regenerating the palladium(0) catalyst.

Recommended Experimental Protocol

This protocol describes the Suzuki coupling of this compound with a representative arylboronic acid. The conditions provided are a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%). Add the degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

The following tables summarize typical yields obtained for the Suzuki coupling of various 2-chloropyridine derivatives with different arylboronic acids under palladium catalysis. This data can serve as a reference for expected outcomes when applying the protocol to this compound.

Table 1: Suzuki Coupling of 2-Chloropyridine with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285[2]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane901692[3]
33-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100888[1]
44-Fluorophenylboronic acidPd₂(dba)₃/XPhos (1.5)K₃PO₄Dioxane/H₂O1002491[1]

Table 2: Suzuki Coupling of Substituted 2-Chloropyridines

Entry2-Chloropyridine DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Chloro-4-methylpyridinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O8078[2]
22-Chloro-5-nitropyridine4-Tolylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane10095[3]
32,4-DichloropyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O5571 (C4-coupling)[4]
42-Chloro-6-methoxypyridine3-Furylboronic acidPdCl₂(dppf) (3)K₃PO₄Dioxane9085[5]

Visualizations

Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Regeneration Regeneration Ar-Pd(II)-Ar'(L2)->Regeneration Reductive Elimination (Ar-Ar') Regeneration->Pd(0)L2

Suzuki-Miyaura Catalytic Cycle

Diagram 2: Experimental Workflow for the Suzuki Coupling of this compound

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Reactants Combine: - this compound - Arylboronic acid - Base Inerting Evacuate and backfill with Ar or N₂ (3x) Reactants->Inerting Catalyst_Solvent Add Pd catalyst and degassed solvent Inerting->Catalyst_Solvent Heating Heat to 90-100 °C with stirring Catalyst_Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool and dilute with EtOAc and H₂O Monitoring->Quenching Extraction Separate layers and extract aqueous phase Quenching->Extraction Drying Dry combined organic layers and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Experimental Workflow

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Bases such as potassium carbonate and cesium carbonate are irritants. Avoid inhalation and contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

  • Low or no conversion:

    • Ensure the reaction was performed under strictly inert conditions. Oxygen can deactivate the palladium catalyst.

    • Check the quality of the reagents, particularly the boronic acid, which can degrade over time.

    • The catalyst may be inactive. Try a different palladium source or a fresh batch of catalyst.

    • The base may not be strong enough. Consider using a stronger base like cesium carbonate or potassium phosphate.

  • Formation of side products:

    • Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses should be avoided.

    • Protodeboronation (loss of the boronic acid group) can be an issue. Ensure the reaction is not overheated and that the base is not excessively strong.

  • Difficulty in purification:

    • If the product is polar, it may be challenging to separate from polar byproducts. Consider using a different solvent system for chromatography or reverse-phase chromatography.

Conclusion

The described protocol provides a comprehensive guide for the Suzuki coupling of this compound. By leveraging established palladium catalysis methodologies, researchers can efficiently synthesize a variety of biaryl compounds derived from this valuable intermediate. The provided data tables and workflow diagrams are intended to facilitate experimental planning and execution. As with any chemical reaction, careful optimization of the reaction parameters may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols for 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive safety information, handling protocols, and potential research applications for 3-(2-chloropyridin-4-yl)oxyaniline. This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.

Laboratory Safety and Handling

نظرًا لعدم وجود بيانات أمان محددة لمركب 3-(2-كلوروبيريدين-4-يل) أوكسي أنيلين، تم استخلاص بروتوكولات السلامة التالية من بيانات السلامة الخاصة بالمركبات ذات الصلة هيكليًا، مثل 4-أمينوبيريدين، و2-كلوروبيريدين-4-أميد، وكلوريد 4-كلوروبيريدين.[1][2][3] يجب توخي الحذر الشديد عند التعامل مع هذا المركب.

1.1. Hazard Identification

  • Acute Toxicity: Potentially toxic if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation.[4]

  • Eye Damage/Irritation: May cause serious eye irritation or damage.[1][4]

  • Carcinogenicity: May be suspected of causing cancer.[4]

  • Environmental Hazards: Potentially toxic to aquatic life.[1]

1.2. Personal Protective Equipment (PPE)

A mandatory PPE workflow should be followed to ensure personnel safety.

PPE_Workflow start Entering Lab lab_coat Don Lab Coat start->lab_coat Step 1 end Leaving Lab safety_goggles Wear Safety Goggles (EN166 Standard) lab_coat->safety_goggles Step 2 gloves Wear Nitrile Gloves safety_goggles->gloves Step 3 fume_hood Work in a Chemical Fume Hood gloves->fume_hood Step 4 fume_hood->end

Caption: Personal Protective Equipment (PPE) Workflow.

1.3. Storage and Handling

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.[2][3]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

1.4. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Physicochemical Data

The following table summarizes the estimated physicochemical properties of this compound and its known analogs.

PropertyThis compound (Estimated)2-Chloropyridin-4-amine[5]4-Chloropyridin-2-ol[6]2-Chloropyridine[7]
Molecular Formula C₁₁H₉ClN₂OC₅H₅ClN₂C₅H₄ClNOC₅H₄ClN
Molecular Weight 220.66 g/mol 128.56 g/mol 129.54 g/mol 113.54 g/mol
Appearance Off-white to light brown solidWhite to light yellow powder-Colorless oily liquid[7]
Melting Point 110-115 °C90-94 °C--
Boiling Point > 300 °C153 °C--
Solubility Soluble in DMSO and methanolSoluble in organic solvents--
pKa ~4.5 (pyridinium ion), ~3.0 (anilinium ion)---

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of potent and selective kinase inhibitors. A notable example is its use in the development of c-Met inhibitors, which are targeted therapies for various cancers.

3.1. Role as a Kinase Inhibitor Intermediate

The aniline and pyridine moieties of the molecule provide key interaction points for binding to the ATP pocket of kinases. The 2-chloro substituent on the pyridine ring can be displaced by nucleophiles, allowing for the facile introduction of various side chains to modulate potency and selectivity.

3.2. Hypothetical Signaling Pathway Inhibition

Derivatives of this compound have been shown to inhibit the c-Met signaling pathway. Aberrant activation of this pathway is implicated in tumor growth, proliferation, and metastasis.

Met_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor This compound Derivative Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met Signaling Pathway.

Experimental Protocols

The following is a representative protocol for the synthesis of a c-Met kinase inhibitor using this compound as a key intermediate.

4.1. Synthesis of a Pyridone Carboxamide Derivative

This protocol outlines a two-step synthesis of a potential c-Met inhibitor.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Suzuki Coupling start Start reagent1 This compound start->reagent1 end Final Product conditions1 DMF, EDCI, HOBt, DIPEA Room Temperature, 12h reagent1->conditions1 reagent2 Pyridone Carboxylic Acid reagent2->conditions1 product1 Amide Intermediate conditions1->product1 conditions2 Dioxane/Water, Pd(dppf)Cl2, K2CO3 90 °C, 4h product1->conditions2 reagent3 Boronic Acid Derivative reagent3->conditions2 product2 Final Kinase Inhibitor conditions2->product2 product2->end

Caption: Synthetic Workflow for a Kinase Inhibitor.

4.2. Detailed Methodology

Step 1: Amide Coupling

  • To a solution of this compound (1.0 eq) and a substituted pyridone carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the amide intermediate.

Step 2: Suzuki Coupling

  • In a reaction vessel, combine the amide intermediate (1.0 eq), a suitable boronic acid derivative (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of dioxane and water (4:1).

  • Degas the mixture with argon for 15 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).

  • Heat the reaction mixture to 90 °C for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final kinase inhibitor.

Disclaimer: The information provided in these application notes is intended for use by qualified professionals. All procedures should be conducted in a well-equipped laboratory with appropriate safety precautions in place. The user is solely responsible for any risks associated with the handling and use of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(2-chloropyridin-4-yl)oxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through a copper-catalyzed Ullmann condensation reaction. This involves the coupling of 3-aminophenol and 2,4-dichloropyridine in the presence of a copper catalyst and a base.

Q2: What are the critical parameters affecting the yield of the reaction?

Several factors can significantly impact the yield of the Ullmann condensation for this specific synthesis. These include the choice of catalyst, base, solvent, reaction temperature, and the purity of the starting materials. Careful optimization of these parameters is crucial for achieving high yields.

Q3: I am observing a significant amount of starting material remaining even after prolonged reaction times. What could be the cause?

Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The copper catalyst may be oxidized or deactivated. Ensure you are using a high-quality catalyst and consider using activating agents if necessary.

  • Insufficient Base: The base is crucial for the deprotonation of 3-aminophenol. An inadequate amount of base will result in a sluggish or incomplete reaction.

  • Low Reaction Temperature: Ullmann-type reactions often require elevated temperatures to proceed efficiently.[1] Consider increasing the reaction temperature within the stability limits of your reactants and products.

  • Solvent Effects: The polarity and boiling point of the solvent can influence the reaction rate and solubility of the reactants.

Q4: My final product is difficult to purify, and I see multiple spots on my TLC. What are the likely impurities?

Common impurities include:

  • Unreacted 3-aminophenol and 2,4-dichloropyridine.

  • Homocoupling products, such as biphenyls or dipyridyls.

  • Products of side reactions, such as the reaction of the amine group of the product with another molecule of 2,4-dichloropyridine.

  • Polymeric materials formed at high temperatures.

Troubleshooting Guides

Problem 1: Low to No Product Formation
Possible Cause Troubleshooting Step
Catalyst Inactivity Use a fresh batch of a reliable copper catalyst (e.g., CuI, Cu2O). Consider pre-activating the copper catalyst.
Inappropriate Base Ensure the base is strong enough to deprotonate the phenol. Common bases include K2CO3, Cs2CO3, and KOtBu. Ensure the base is finely powdered and dry.
Incorrect Solvent Use a high-boiling polar aprotic solvent like DMF, DMAc, or NMP.[1] Ensure the solvent is anhydrous.
Low Temperature Gradually increase the reaction temperature. Monitor for product formation and decomposition by TLC. Typical temperatures for Ullmann condensations can be high.[1]
Poor Quality Reagents Verify the purity of 3-aminophenol and 2,4-dichloropyridine by analytical techniques (e.g., NMR, GC-MS).
Problem 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Step
Homocoupling of Aryl Halide Lowering the reaction temperature might reduce the rate of homocoupling. Using a ligand for the copper catalyst can sometimes improve selectivity.
Reaction at the Amino Group Protect the amino group of 3-aminophenol before the coupling reaction, followed by deprotection. However, this adds extra steps to the synthesis. A milder base might also favor O-arylation over N-arylation.
Polymerization Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Protocols

Key Experiment: Ullmann Condensation for this compound Synthesis

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3-Aminophenol

  • 2,4-Dichloropyridine

  • Copper(I) iodide (CuI)

  • Potassium Carbonate (K2CO3), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (1.0 eq), 2,4-dichloropyridine (1.1 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Hypothetical Data)

Entry Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1CuI (10)K2CO3DMF1202465
2CuI (10)Cs2CO3DMF1202475
3Cu2O (10)K2CO3DMAc1302070
4CuI (5)K2CO3DMF1401872
5CuI (10)KOtBuNMP1102468

Visualizations

Synthesis_Workflow reagents 3-Aminophenol + 2,4-Dichloropyridine reaction Ullmann Condensation (CuI, K2CO3, DMF, 120-140°C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield check_catalyst Check Catalyst Activity start->check_catalyst check_base Verify Base Strength & Stoichiometry start->check_base check_temp Optimize Temperature start->check_temp check_reagents Assess Reagent Purity start->check_reagents side_reactions Investigate Side Reactions start->side_reactions purification_issue Purification Difficulty start->purification_issue homocoupling Homocoupling? side_reactions->homocoupling n_arylation N-Arylation? side_reactions->n_arylation optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography recrystallization Consider Recrystallization purification_issue->recrystallization

Caption: Logical troubleshooting guide for improving synthesis yield and purity.

References

Technical Support Center: Synthesis of 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-chloropyridin-4-yl)oxyaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and purification challenges.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Degradation of starting materials or product.- Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; typically, SNAr reactions are run at elevated temperatures (e.g., 80-120 °C). - Use a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride to facilitate the deprotonation of 3-aminophenol. - Ensure anhydrous reaction conditions and use high-purity, degassed solvents to prevent degradation.
Presence of Isomeric Impurity: 3-(4-chloropyridin-2-yloxy)aniline Nucleophilic attack at the C2 position of 2,4-dichloropyridine, which is electronically favored for substitution.- Employ a less polar, aprotic solvent like toluene or xylene to favor substitution at the C4 position. - Use a bulky base which can sterically hinder attack at the C2 position. - Carefully control the reaction temperature, as higher temperatures may lead to a decrease in regioselectivity.
Formation of Di-substituted Byproduct: 3,3'-(pyridine-2,4-diylbis(oxy))dianiline Use of excess 3-aminophenol or prolonged reaction times at high temperatures.- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of 2,4-dichloropyridine relative to 3-aminophenol. - Monitor the reaction closely and stop it once the starting 3-aminophenol is consumed to avoid further substitution.
Presence of 2,4-dihydroxypyridine Hydrolysis of the starting material, 2,4-dichloropyridine, under basic conditions, especially in the presence of water.- Ensure strictly anhydrous conditions by using dried solvents and glassware. - Add the base portion-wise to avoid a large excess at any given time, which can promote hydrolysis.
Difficult Purification - Similar polarities of the desired product and the isomeric impurity. - Presence of multiple byproducts.- Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. - Recrystallization from a suitable solvent system may also be effective for purification. - LC-MS and NMR analysis are crucial to confirm the identity and purity of the final product and to distinguish between the C4 and C2 isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 3-aminophenol and 2,4-dichloropyridine?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The phenoxide ion, generated from the deprotonation of 3-aminophenol by a base, acts as a nucleophile and attacks the electron-deficient pyridine ring of 2,4-dichloropyridine, displacing one of the chloride ions.

Q2: Why is the formation of the C2-substituted isomer, 3-(4-chloropyridin-2-yloxy)aniline, a common side reaction?

A2: In nucleophilic aromatic substitutions on pyridine rings, the C2 and C4 positions are electronically activated for attack. The relative reactivity of these positions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. The formation of the C2 isomer is a result of competitive nucleophilic attack at this position.

Q3: How can I confirm the regiochemistry of my product and distinguish between the desired C4-substituted product and the C2-substituted isomer?

A3: Spectroscopic methods are essential for structural elucidation.

  • ¹H NMR: The chemical shifts and coupling patterns of the pyridine protons will be different for the two isomers. For the desired C4-substituted product, you would expect to see three distinct signals for the pyridine protons.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring, particularly the carbons bearing the chlorine and the aryloxy group, will differ significantly between the two isomers.

  • LC-MS: While both isomers will have the same mass, they may have different retention times on a liquid chromatography column, allowing for their separation and individual analysis. Fragmentation patterns in MS/MS can also provide structural information.

Q4: What are the optimal conditions to maximize the yield of the desired this compound?

A4: While optimization is often substrate-specific, a good starting point is to react 3-aminophenol with a slight excess of 2,4-dichloropyridine in a high-boiling aprotic solvent like DMF or toluene, in the presence of a strong base such as potassium tert-butoxide at an elevated temperature (e.g., 100-110 °C). Anhydrous conditions are crucial.

Q5: Can I use other coupling methods for this synthesis?

A5: While SNAr is a common method, other cross-coupling reactions like the Buchwald-Hartwig amination or Ullmann condensation could potentially be employed. However, these methods often require more expensive catalysts and ligands and would need to be optimized for this specific transformation.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 3-Aminophenol

  • 2,4-Dichloropyridine

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3-aminophenol (1.0 eq) and anhydrous DMF.

  • Stir the solution under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2,4-dichloropyridine (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the main reaction pathway, the formation of a key side product, and a general troubleshooting workflow.

G cluster_main Main Reaction Pathway Reactant1 3-Aminophenol Intermediate Phenoxide Intermediate Reactant1->Intermediate + Base Reactant2 2,4-Dichloropyridine Product This compound (Desired Product) Reactant2->Product SNAr at C4 Base Base (e.g., t-BuOK) Intermediate->Product SNAr at C4

Caption: The main synthesis route to the desired product.

G cluster_side Key Side Reaction: Isomer Formation Reactant2_side 2,4-Dichloropyridine SideProduct 3-(4-chloropyridin-2-yloxy)aniline (Isomeric Impurity) Reactant2_side->SideProduct SNAr at C2 Intermediate_side Phenoxide Intermediate Intermediate_side->SideProduct SNAr at C2

Caption: Formation of the primary isomeric impurity.

G cluster_troubleshooting Troubleshooting Workflow Start Reaction Outcome Unsatisfactory Check1 Low Yield? Start->Check1 Check2 Impure Product? Start->Check2 Solution1 Optimize Reaction Conditions: - Temperature - Base - Time Check1->Solution1 Yes Analysis Analyze by LC-MS & NMR Check1->Analysis No Solution2 Refine Purification: - Column Chromatography - Recrystallization Check2->Solution2 Yes Check2->Analysis No Solution1->Analysis Solution2->Analysis

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Synthesis of 3-(2-chloropyridin-4-yl)oxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(2-chloropyridin-4-yl)oxyaniline derivatives. These compounds are key intermediates in the development of various kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the this compound core structure?

A1: The most prevalent method involves a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann condensation, between 3-aminophenol and 2,4-dichloropyridine. This reaction forms the critical diaryl ether linkage.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Regioselectivity: 2,4-Dichloropyridine has two reactive chlorine atoms. Achieving selective substitution at the C-4 position is crucial.

  • Reaction Conditions: Ullmann condensations often require harsh conditions, such as high temperatures, which can lead to side reactions and decomposition of starting materials or products.[1]

  • Catalyst and Ligand Choice: The selection of the copper catalyst and appropriate ligand is critical for achieving good yields and selectivity.

  • Purification: Separating the desired product from unreacted starting materials, regioisomers, and other byproducts can be challenging.

Q3: Can the Buchwald-Hartwig amination be used to form the C-O ether bond?

A3: The Buchwald-Hartwig amination is primarily used for the formation of C-N bonds.[2] For the formation of the diaryl ether bond in this synthesis, the Ullmann condensation is the more conventional and appropriate choice.

Q4: How can I synthesize the final urea derivatives from this compound?

A4: The final urea derivatives are typically synthesized by reacting the aniline group of this compound with an appropriate isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate for sorafenib analogues.[3][4] This reaction is generally high-yielding and proceeds under mild conditions.

Troubleshooting Guides

Problem 1: Low Yield in the Ullmann Condensation Step
Potential Cause Troubleshooting Suggestion
Inactive Catalyst Use a fresh, high-purity source of copper(I) iodide (CuI) or other copper catalysts. Consider pre-activation of the catalyst if necessary.
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is often more effective but also more expensive.
Suboptimal Solvent High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate the reaction at elevated temperatures. Ensure the solvent is anhydrous.
Low Reaction Temperature Ullmann condensations often require high temperatures (120-180 °C). Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Presence of Water Ensure all reagents and solvents are thoroughly dried, as water can deactivate the catalyst and hydrolyze starting materials.
Problem 2: Poor Regioselectivity (Formation of 2-O-substituted isomer)
Potential Cause Troubleshooting Suggestion
Reaction Kinetics vs. Thermodynamics The C-4 position of 2,4-dichloropyridine is generally more activated towards nucleophilic attack. However, at very high temperatures, the thermodynamic product (C-2 substitution) might be favored. Try running the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
Steric Hindrance While less of a concern with 3-aminophenol, bulky substituents on the phenol could potentially favor substitution at the less sterically hindered C-4 position.
Ligand Effects The use of specific ligands can influence regioselectivity in copper-catalyzed reactions. While less common in traditional Ullmann reactions, exploring different ligand systems could be beneficial.
Problem 3: Formation of Side Products
Potential Cause Troubleshooting Suggestion
Homocoupling of 3-aminophenol This can occur at high temperatures in the presence of the copper catalyst. Use of a slight excess of 2,4-dichloropyridine may help to minimize this side reaction.
Dehalogenation of 2,4-dichloropyridine This can be a side reaction, particularly if there are sources of hydride in the reaction mixture. Ensure reagents are pure and the reaction is performed under an inert atmosphere.
Double Substitution on Pyridine Ring If the reaction is run for too long or at excessively high temperatures, the second chlorine atom on the pyridine ring can also be substituted. Monitor the reaction progress by TLC or LC-MS to stop it at the optimal time.

Experimental Protocols

Protocol 1: Synthesis of 3-((2-chloropyridin-4-yl)oxy)aniline (Ullmann Condensation)

This protocol is a representative procedure based on typical conditions for Ullmann diaryl ether synthesis.

Materials:

  • 3-Aminophenol

  • 2,4-Dichloropyridine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (1.0 eq), 2,4-dichloropyridine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(3-((2-chloropyridin-4-yl)oxy)phenyl)urea

This protocol is a representative procedure for the final urea formation step.

Materials:

  • 3-((2-chloropyridin-4-yl)oxy)aniline

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 3-((2-chloropyridin-4-yl)oxy)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • To this solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold DCM.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography to yield the final urea derivative.[4]

Data Presentation

The following tables summarize the general effects of various reaction parameters on the yield of diaryl ethers in Ullmann-type couplings involving chloropyridines, based on literature trends.

Table 1: Effect of Catalyst and Ligand on Ullmann Condensation Yield

CatalystLigandTemperature (°C)Typical Yield Range (%)Notes
CuINone140-16040-70Traditional conditions, may require higher temperatures.
CuIL-Proline90-11060-85Ligand can accelerate the reaction and allow for lower temperatures.
Cu₂O1,10-Phenanthroline110-13065-90Phenanthroline ligands are often effective in copper-catalyzed cross-couplings.
Cu(OAc)₂N,N'-Dimethylethylenediamine120-14070-92Diamine ligands can improve solubility and catalytic activity.

Table 2: Effect of Base and Solvent on Ullmann Condensation Yield

BaseSolventTemperature (°C)Typical Yield Range (%)Notes
K₂CO₃DMF140-15050-75A common and cost-effective choice.
Cs₂CO₃DMF130-14070-95Often gives higher yields but is more expensive.
K₃PO₄Dioxane100-12060-85A strong base that can be effective at lower temperatures.
NaOtBuToluene90-11055-80Stronger base, but can lead to more side reactions if not carefully controlled.

Mandatory Visualizations

Signaling Pathways

Derivatives of this compound are often designed as inhibitors of key signaling pathways implicated in cancer, such as the RAF/MEK/ERK and VEGFR pathways.

RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Sorafenib Analogue (Inhibitor) Inhibitor->RAF

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib analogues.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds and Activates PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis RAF_MEK_ERK->Angiogenesis Inhibitor Kinase Inhibitor Inhibitor->VEGFR

Caption: The VEGFR signaling pathway and the site of action for many kinase inhibitors.

Experimental Workflow

Synthesis_Workflow Start Starting Materials: 3-Aminophenol & 2,4-Dichloropyridine Ullmann Ullmann Condensation (CuI, K₂CO₃, DMF, 140-150°C) Start->Ullmann Purification1 Purification (Column Chromatography) Ullmann->Purification1 Intermediate 3-((2-chloropyridin-4-yl)oxy)aniline UreaFormation Urea Formation (Isocyanate, DCM, RT) Intermediate->UreaFormation Purification2 Purification (Recrystallization/Chromatography) UreaFormation->Purification2 FinalProduct Final Urea Derivative Purification1->Intermediate Purification2->FinalProduct

Caption: General experimental workflow for the synthesis of this compound derivatives.

References

Technical Support Center: Degradation Studies of 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-chloropyridin-4-yl)oxyaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work on the degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: While specific experimental data on this compound is limited, based on its chemical structure, the primary degradation pathways are expected to involve biotransformation and abiotic processes such as photolysis. Key transformations may include hydroxylation, dehalogenation, and cleavage of the ether bond.

Q2: What are the likely initial enzymatic reactions in the biodegradation of this compound?

A2: The initial enzymatic attacks are likely to be mediated by monooxygenases and dioxygenases. These enzymes can hydroxylate the aniline or pyridine rings, making the molecule more susceptible to further degradation.[1] Oxidative deamination to a catechol-like intermediate is a common pathway for aniline degradation.[2]

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common technique for quantifying the parent compound. For identifying unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and ability to provide structural information.[3]

Q4: How can I distinguish between biotic and abiotic degradation?

A4: To differentiate between biotic and abiotic degradation, you should always include control experiments. A sterile control (e.g., autoclaved soil or water) will account for abiotic degradation, while a dark control will help to distinguish between photodegradation and microbial degradation.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with the stationary phase. - Column overload. - Dead volume in the system.- Adjust mobile phase pH or add an ion-pairing agent. - Reduce sample concentration or injection volume. - Check and tighten all fittings; use shorter tubing where possible.
Ghost Peaks - Carryover from previous injections. - Contaminated mobile phase or system.- Implement a robust needle wash program. - Prepare fresh mobile phase and flush the system.
Retention Time Drift - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Replace the column if it has exceeded its lifetime.
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Ionization - Inappropriate ionization mode (ESI or APCI). - Suboptimal source parameters. - Matrix effects (ion suppression or enhancement).- Test both positive and negative ionization modes. - Optimize source parameters (e.g., capillary voltage, gas flow, temperature). - Improve sample cleanup or dilute the sample.
High Background Noise - Contaminated solvents or reagents. - Leaks in the system. - Dirty ion source.- Use high-purity LC-MS grade solvents. - Check for leaks in the LC and MS systems. - Clean the ion source according to the manufacturer's instructions.
Inconsistent Fragmentation - Fluctuating collision energy. - Incorrect precursor ion selection.- Ensure the collision energy is optimized and stable. - Verify the m/z of the precursor ion.

Quantitative Data

The following tables present hypothetical quantitative data for the degradation of a compound structurally similar to this compound, such as a chloroaniline, to provide a reference for expected experimental outcomes.

Table 1: Biodegradation of a Chloroaniline Compound in Soil

Time (days) Concentration (mg/kg) % Degradation
050.00
735.529
1422.056
288.583
562.195.8

Data is hypothetical and for illustrative purposes.

Table 2: Photodegradation of a Pyridyl Ether Compound in Water

Irradiation Time (hours) Concentration (µg/L) Half-life (t½) (hours)
0100-
2785.8
4615.9
8385.7
12235.8

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Microbial Degradation Study in a Soil Slurry
  • Prepare Soil Slurry: Sieve fresh soil to remove large debris. Prepare a slurry by mixing 100 g of soil with 200 mL of a minimal salts medium in a 500 mL flask.

  • Spiking: Add this compound from a stock solution to achieve the desired initial concentration.

  • Incubation: Incubate the flasks on a rotary shaker at a controlled temperature and in the dark to prevent photodegradation.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the slurry.

  • Extraction: Centrifuge the aliquot and extract the supernatant and soil pellet with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracts using HPLC-UV to quantify the parent compound and LC-MS/MS to identify degradation products.

Protocol 2: Photodegradation Study in an Aqueous Solution
  • Prepare Solution: Dissolve this compound in purified water or a relevant environmental water matrix to the desired concentration.

  • Irradiation: Place the solution in a quartz vessel and expose it to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Controls: Prepare a dark control by wrapping a vessel in aluminum foil to assess for any non-photolytic degradation.

  • Sampling: At specified time points, take samples from the irradiated and dark control vessels.

  • Analysis: Directly inject the aqueous samples into an LC-MS/MS system to determine the concentration of the parent compound and identify photoproducts.

Visualizations

Hypothetical Biodegradation Pathway A This compound B Hydroxylated Intermediate A->B Hydroxylation D Ether Bond Cleavage Products A->D Ether Cleavage C Dechlorinated Intermediate B->C Dechlorination E Ring Cleavage Products C->E Ring Opening D->E F CO2 + H2O E->F Mineralization

Caption: Hypothetical biodegradation pathway of this compound.

Experimental Workflow for Degradation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare experimental matrix (e.g., soil slurry, aqueous solution) B Spike with This compound A->B C Prepare sterile and dark controls B->C D Incubate under controlled conditions C->D E Collect samples at time intervals D->E F Sample Extraction E->F G HPLC-UV Analysis (Quantification) F->G H LC-MS/MS Analysis (Identification) F->H I Data Interpretation G->I H->I

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Production of 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(2-chloropyridin-4-yl)oxyaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: The most prevalent laboratory-scale synthesis is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This reaction typically involves the coupling of 3-aminophenol with 2-chloro-4-iodopyridine. Variations may exist in the choice of catalyst, base, and solvent system.

Q2: What are the primary challenges when scaling up the Ullmann condensation for this synthesis?

A2: Scaling up this reaction presents several challenges:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions can become difficult to control on a larger scale, potentially leading to side reactions and impurities.

  • Catalyst Efficiency and Removal: The efficiency of the copper catalyst can decrease on a larger scale, and its removal from the final product can be challenging.

  • Byproduct Formation: Increased reaction times and temperatures can lead to the formation of byproducts that complicate purification.

  • Purification: Crystallization, which is often used for purification, can be less effective at removing certain impurities at scale, necessitating chromatographic methods that are expensive and time-consuming for large quantities.

Q3: What are the critical reaction parameters to monitor during scale-up?

A3: Careful monitoring of the following parameters is crucial:

  • Temperature: Precise temperature control is essential to minimize byproduct formation.

  • Reaction Time: Over- or under-running the reaction can impact yield and purity.

  • Inert Atmosphere: The reaction is often sensitive to oxygen, so maintaining an inert atmosphere (e.g., with nitrogen or argon) is critical to prevent catalyst deactivation and side reactions.

  • Stirring Rate: Adequate mixing is necessary to ensure homogeneity, especially in larger reaction vessels.

Q4: How can I minimize the formation of impurities during the synthesis?

A4: To minimize impurities:

  • Use high-purity starting materials.

  • Optimize the reaction temperature and time.

  • Ensure an inert atmosphere is maintained throughout the reaction.

  • Choose a suitable solvent that allows for good solubility of reactants and facilitates product isolation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Catalyst deactivation.Ensure the reaction is carried out under a strict inert atmosphere. Consider using a higher catalyst loading or a more robust catalyst system.
Poor quality of starting materials.Verify the purity of 3-aminophenol and 2-chloro-4-iodopyridine using appropriate analytical techniques (e.g., NMR, melting point).
High Levels of Impurities Reaction temperature is too high.Lower the reaction temperature and monitor for any impact on reaction time and yield.
Presence of oxygen or moisture.Degas the solvent and ensure all glassware is thoroughly dried before use. Maintain a positive pressure of an inert gas.
Sub-optimal work-up procedure.Optimize the extraction and washing steps to remove unreacted starting materials and byproducts.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.Attempt to form a salt of the product to facilitate crystallization. If crystallization fails, column chromatography may be necessary.
Co-precipitation of impurities.Recrystallize the crude product from a different solvent system.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol details a typical laboratory-scale synthesis using an Ullmann condensation reaction.

Materials:

  • 3-Aminophenol (1.0 eq)

  • 2-Chloro-4-iodopyridine (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask, add 3-aminophenol, 2-chloro-4-iodopyridine, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions on Yield and Purity
Entry Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%) Purity (by HPLC, %)
1CuI (10)K₂CO₃DMF120127595
2CuI (5)K₂CO₃DMF120246892
3CuI (10)Cs₂CO₃Dioxane110188297
4Cu₂O (10)K₃PO₄Toluene110247896

Visualizations

experimental_workflow start Start reagents Combine Reactants: - 3-Aminophenol - 2-Chloro-4-iodopyridine - Catalyst (CuI) - Base (K2CO3) - Solvent (DMF) start->reagents reaction Heat under Inert Atmosphere (120°C) reagents->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Isolated Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Identified low_yield Low Yield? start->low_yield high_impurities High Impurities? start->high_impurities incomplete_rxn Check Reaction Time/ Completion low_yield->incomplete_rxn catalyst_issue Evaluate Catalyst Activity/ Loading low_yield->catalyst_issue temp_issue Optimize Reaction Temperature high_impurities->temp_issue atmosphere_issue Ensure Inert Atmosphere high_impurities->atmosphere_issue solution Solution Implemented incomplete_rxn->solution catalyst_issue->solution temp_issue->solution atmosphere_issue->solution

Technical Support Center: Purification of 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(2-chloropyridin-4-yl)oxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the likely synthetic route involving a nucleophilic aromatic substitution (SNAr) reaction between 3-aminophenol and 2,4-dichloropyridine, the most common impurities are:

  • Unreacted Starting Materials: 3-Aminophenol and 2,4-dichloropyridine.

  • Regioisomeric Byproduct: 3-(4-chloropyridin-2-yl)oxyaniline.

  • Di-substituted Byproduct: 1,3-bis((2-chloropyridin-4-yl)oxy)benzene.

  • Residual Solvents: Such as DMF, DMSO, or other high-boiling point solvents used in the reaction.

Q2: How can I effectively remove unreacted 3-aminophenol from my product?

A2: Unreacted 3-aminophenol can typically be removed by an aqueous wash of the organic layer with a mild acidic solution (e.g., 1M HCl). The acidic conditions will protonate the basic amino group of 3-aminophenol, rendering it water-soluble and facilitating its extraction into the aqueous phase.

Q3: What is the best method to separate the desired product from its regioisomer?

A3: Separation of regioisomers can be challenging due to their similar physical properties. The most effective method is typically column chromatography on silica gel. A carefully selected eluent system with a gradient of increasing polarity will allow for the differential retention of the isomers on the stationary phase, leading to their separation.

Q4: Can recrystallization be used to purify this compound?

A4: Yes, recrystallization can be an effective technique for removing less soluble or more soluble impurities. The choice of solvent is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvent systems for compounds of this type include ethanol/water, ethyl acetate/hexanes, or toluene.

Troubleshooting Guides

Issue 1: Presence of Starting Materials in the Final Product

Symptoms:

  • TLC analysis shows spots corresponding to the Rf values of 3-aminophenol and/or 2,4-dichloropyridine.

  • 1H NMR spectrum shows characteristic peaks of the starting materials.

Troubleshooting Workflow:

G start Crude Product (with starting materials) wash Aqueous Wash (1M HCl) start->wash extract Extract with Organic Solvent wash->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze Purity (TLC, NMR) concentrate->analyze pure Pure Product analyze->pure Purity > 98% impure Impurities Still Present analyze->impure Purity < 98% chromatography Column Chromatography impure->chromatography chromatography->pure

Caption: Workflow for removing starting materials.

Experimental Protocol: Acidic Wash

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl (aq).

  • Shake the funnel vigorously for 1-2 minutes, venting occasionally.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1M HCl if necessary (monitor by TLC).

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent in vacuo to obtain the product.

Issue 2: Presence of Regioisomeric Byproduct

Symptoms:

  • TLC analysis shows two spots with very close Rf values.

  • 1H NMR spectrum shows a complex pattern of aromatic signals, indicating the presence of more than one isomer.

Troubleshooting Workflow:

G start Crude Product (with regioisomer) dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Gradient Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate in vacuo combine->concentrate product Pure Product concentrate->product

Caption: Workflow for separating regioisomers.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of the isomers.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC.

  • Combining and Concentration: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Table 1: Example Eluent Systems for Column Chromatography

Eluent System (v/v)Typical Application
Hexanes:Ethyl Acetate (Gradient)General-purpose for moderately polar compounds.
Dichloromethane:Methanol (Gradient)For more polar compounds.
Toluene:Acetone (Gradient)Alternative non-halogenated solvent system.
Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization

Symptoms:

  • The product remains dissolved even after cooling the recrystallization solvent.

  • An oil forms instead of solid crystals upon cooling.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Seeding: Add a small seed crystal of the pure product to the solution.

    • Cooling: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).

  • Adjust Solvent System:

    • If the product is too soluble, add a small amount of a co-solvent in which the product is less soluble (an "anti-solvent"). For example, if using ethanol, add water dropwise until turbidity persists.

    • If an oil forms, try re-heating the solution to dissolve the oil and then cooling it more slowly. If this fails, a different recrystallization solvent may be required.

Table 2: Common Recrystallization Solvents

SolventBoiling Point (°C)Notes
Ethanol78Good for moderately polar compounds.
Isopropanol82Similar to ethanol, but less volatile.
Ethyl Acetate77Good for a wide range of polarities.
Toluene111Higher boiling point, good for less soluble compounds.
Water100Used as a co-solvent with miscible organic solvents.

By following these troubleshooting guides and experimental protocols, researchers can effectively address common purification challenges in the synthesis of this compound.

Technical Support Center: Catalyst Selection for Reactions Involving 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-chloropyridin-4-yl)oxyaniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst system for your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: The most common and synthetically valuable cross-coupling reactions for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are crucial for the synthesis of a variety of derivatives, including analogues of the multi-kinase inhibitor Sorafenib.

Q2: What are the main challenges in catalyst selection for this substrate?

A2: The primary challenges arise from the electronic properties and the presence of multiple coordination sites in this compound. The electron-deficient nature of the 2-chloropyridine ring can make oxidative addition challenging. Additionally, the pyridine nitrogen and the aniline nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or undesired side reactions.

Q3: Which type of palladium catalyst is generally recommended for reactions with 2-chloropyridines?

A3: For cross-coupling reactions involving less reactive aryl chlorides like 2-chloropyridines, palladium catalysts with electron-rich and sterically bulky phosphine ligands are generally preferred. These ligands facilitate the oxidative addition step and promote the reductive elimination to form the desired product. Pre-catalysts, which are more stable and generate the active catalytic species in situ, are often a reliable choice.

Q4: Can nickel catalysts be used as an alternative to palladium?

A4: While nickel catalysts are a cost-effective alternative and can be effective for some aryl chlorides, they have shown limitations with 2-chloropyridines. Studies have reported that nickel/dppf catalyst systems can be inhibited by α-halo-N-heterocycles like 2-chloropyridine, leading to the formation of inactive dimeric nickel species.[1] Therefore, careful selection of the nickel pre-catalyst and ligand is crucial, and palladium systems are often more reliable for this specific substrate.

Q5: How does the choice of base impact the reaction outcome?

A5: The base plays a critical role in both Suzuki-Miyaura and Buchwald-Hartwig reactions. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used to facilitate the transmetalation step. The choice of base can significantly affect the yield and should be screened for optimal performance.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LiHMDS is often required to deprotonate the amine. However, with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures or catalyst loadings.[3][4]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Inefficient Oxidative Addition • Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., a biarylphosphine ligand).• Increase the reaction temperature.• Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Slow Transmetalation • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).• Ensure the boronic acid or ester is of high purity and stoichiometry is correct.• The use of aqueous solvent mixtures can sometimes accelerate this step.
Catalyst Deactivation/Inhibition • Degas the solvent and reactants thoroughly to remove oxygen.• Use an inert atmosphere (Argon or Nitrogen).• The pyridine nitrogen can inhibit the catalyst; using a ligand that effectively shields the metal center can be beneficial.
Decomposition of Boronic Acid • Use boronic esters (e.g., pinacol esters) which are often more stable than boronic acids.• Add the boronic acid portion-wise.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Steps
Poor Catalyst Activity • Switch to a more active catalyst system. For challenging couplings, catalyst systems based on biarylphosphine ligands like Xantphos or BrettPhos are often effective.[5]• Use a pre-catalyst to ensure efficient generation of the active catalyst.
Incomplete Deprotonation of the Amine • Use a stronger base (e.g., NaOtBu, LiHMDS).• If the substrate has base-sensitive groups, consider a weaker base (e.g., Cs₂CO₃) but you may need to increase the reaction temperature.
Side Reactions Hydrodehalogenation: This can occur via β-hydride elimination. Using a bulky ligand can disfavor this pathway.[6]• Homocoupling of the amine: This is less common but can occur at high temperatures. Lowering the temperature might help.
Catalyst Poisoning • The aniline and pyridine nitrogens can act as catalyst poisons. Using a higher catalyst loading or a ligand that protects the metal center may be necessary.

Catalyst System Comparison Tables

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives
Catalyst/Pre-catalystLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100GoodGeneral conditions for heteroaryl chlorides.
Pd₂(dba)₃XPhosK₃PO₄Dioxane100HighEffective for electron-deficient heteroaryl chlorides.
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O100Moderate to GoodA classic catalyst, but may be less effective for challenging substrates.
(PPh₂Me)₂NiCl₂-K₃PO₄ (aq)Dioxane90HighA non-precious metal alternative, shown to be effective with Lewis-basic heteroaryl substrates.[6]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 2-Chloropyridine Derivatives
Catalyst/Pre-catalystLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd₂(dba)₃XantphosCs₂CO₃Dioxane110Good to HighA versatile system for a range of anilines.[5]
Pd(OAc)₂BINAPNaOtBuToluene100GoodA common system, but the strong base may not be suitable for all functional groups.
BrettPhos Pd G3-LiHMDSTHF65HighA highly active pre-catalyst suitable for challenging couplings.[4]
RuPhos Pd G3-K₂CO₃t-BuOH100GoodAnother effective pre-catalyst with a weaker base.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of heteroaryl chlorides and should be optimized for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene and water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl PdII_Transmetal Ar-Pd(II)L_n-R PdII_Aryl->PdII_Transmetal Product Ar-R PdII_Transmetal->Product Reductive Elimination Catalyst_Regen Pd(0)L_n PdII_Transmetal->Catalyst_Regen Reactant_ArylX Ar-X (this compound) Reactant_ArylX->PdII_Aryl Oxidative Addition Reactant_Boronic R-B(OR)₂ Reactant_Boronic->PdII_Transmetal Transmetalation Base Base Base->PdII_Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl PdII_Amine_Complex [Ar-Pd(II)L_n(HNR¹R²)]⁺X⁻ PdII_Aryl->PdII_Amine_Complex PdII_Amido Ar-Pd(II)L_n(NR¹R²) PdII_Amine_Complex->PdII_Amido Product Ar-NR¹R² PdII_Amido->Product Reductive Elimination Catalyst_Regen Pd(0)L_n PdII_Amido->Catalyst_Regen Reactant_ArylX Ar-X (this compound) Reactant_ArylX->PdII_Aryl Oxidative Addition Reactant_Amine HNR¹R² Reactant_Amine->PdII_Amine_Complex Base Base Base->PdII_Amido Deprotonation

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low/No Product Formation Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Confirm Inert Atmosphere and Dry Solvents Check_Reagents->Check_Conditions Optimize_Catalyst Screen Catalyst System (Ligand, Pre-catalyst) Check_Conditions->Optimize_Catalyst Optimize_Base Screen Different Bases Optimize_Catalyst->Optimize_Base Optimize_Temp Vary Reaction Temperature Optimize_Base->Optimize_Temp Analyze_Side_Products Identify Side Products (e.g., by LC-MS, GC-MS) Optimize_Temp->Analyze_Side_Products Analyze_Side_Products->Optimize_Catalyst e.g., bulky ligand to reduce hydrodehalogenation Address_Side_Products Modify Conditions to Minimize Side Reactions Analyze_Side_Products->Address_Side_Products Success Improved Yield Address_Side_Products->Success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 3-(2-chloropyridin-4-yl)oxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds. The following information is designed to assist in optimizing reaction conditions and resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction involving this compound, and how do solvents influence it?

A1: The primary reaction of this compound is Nucleophilic Aromatic Substitution (SNAr). In this reaction, the chlorine atom on the pyridine ring is displaced by a nucleophile. Solvents play a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction, thereby influencing the reaction rate and yield.

Q2: Which solvents are generally recommended for SNAr reactions with this compound?

A2: Polar aprotic solvents are highly recommended as they can effectively solvate the cationic species without strongly solvating the nucleophile, thus increasing its reactivity. Commonly used solvents include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents facilitate the reaction by stabilizing the intermediate through dipole-dipole interactions.

Q3: Can protic solvents be used for SNAr reactions with this compound?

A3: While protic solvents like water, ethanol, or isopropanol are considered "greener" options, they are generally less effective for SNAr reactions involving unactivated chloropyridines.[1] Protic solvents can solvate the nucleophile through hydrogen bonding, which decreases its nucleophilicity and slows down the reaction. However, if the pyridine ring is further activated by strong electron-withdrawing groups, or if the reaction is carried out at high temperatures, protic solvents might be employed.

Q4: How does solvent polarity affect the reaction rate?

A4: Generally, an increase in solvent polarity for aprotic solvents leads to an increased reaction rate for SNAr reactions. This is because polar solvents can better stabilize the polar transition state and the charged Meisenheimer intermediate. However, the relationship is not always linear and can be influenced by specific solvent-solute interactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the SNAr of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Reaction 1. Inappropriate Solvent: The chosen solvent may not be sufficiently polar to facilitate the reaction. 2. Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. 3. Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring. 4. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.1. Solvent Change: Switch to a more polar aprotic solvent such as DMSO or NMP. 2. Increase Temperature: Gradually increase the reaction temperature. Reactions in less polar solvents like THF might require heating under pressure. 3. Use a Stronger Base/Nucleophile: If applicable, deprotonate the nucleophile with a suitable base (e.g., NaH, K2CO3) to increase its nucleophilicity. 4. Improve Solubility: Use a co-solvent or choose a solvent in which the substrate has better solubility.
Formation of Side Products 1. Solvent Decomposition: DMF can decompose in the presence of strong bases like NaH, leading to the formation of dimethylamine, which can act as a competing nucleophile.[2] 2. Reaction with Solvent: Some solvents, like less hindered alcohols, can act as nucleophiles at elevated temperatures. 3. Over-reaction: If the product also contains reactive sites, further reaction may occur.1. Avoid Strong Bases with DMF: Use an alternative base like K2CO3 or Cs2CO3 with DMF, or switch to a different polar aprotic solvent if a strong base is necessary. 2. Choose an Inert Solvent: Select a solvent that is less likely to participate in the reaction under the given conditions. 3. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to stop it once the desired product is formed.
Reaction Stalls or is Sluggish 1. Insufficient Activation: The pyridine ring may not be sufficiently electron-deficient for the reaction to proceed at a reasonable rate. 2. Presence of Water: Traces of water can protonate the nucleophile, reducing its effectiveness.1. Consider a More Activating Leaving Group: While not always feasible, a fluoride leaving group is generally more reactive than a chloride in SNAr reactions.[1] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are dry, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Safety Concerns 1. Thermal Runaway with DMSO: DMSO can decompose exothermically at high temperatures, and this can be catalyzed by acids or bases.[2] 2. Hazards of Polar Aprotic Solvents: Many polar aprotic solvents (e.g., DMF, NMP) have reproductive toxicity concerns.[2]1. Careful Temperature Control: Do not exceed the recommended temperature when using DMSO and ensure proper cooling is available. 2. Consult Safety Data Sheets (SDS): Always review the SDS for all chemicals and use appropriate personal protective equipment (PPE). Consider greener solvent alternatives when possible.

Quantitative Data Summary

Table 1: Expected Relative Reaction Rates in Different Solvents

SolventSolvent TypeExpected Relative RateNotes
DMSO Polar Aprotic+++++Excellent for SNAr, effectively stabilizes the intermediate.
NMP Polar Aprotic+++++Similar to DMSO, often a good alternative.
DMF Polar Aprotic++++Very common, but potential for side reactions with strong bases.[2]
DMAc Polar Aprotic++++Good alternative to DMF.
Acetonitrile Polar Aprotic+++Less polar than DMF/DMSO, may require higher temperatures.
THF Aprotic++Lower polarity, often requires elevated temperatures or pressure.
Toluene Nonpolar+Generally poor for SNAr unless at very high temperatures.
Water Protic+Poor unless the pyridine ring is highly activated.[1]
Ethanol Protic+Similar to water, can also act as a nucleophile.

Relative rates are a qualitative representation based on general principles of SNAr reactions.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound

This protocol provides a general starting point for the reaction. The specific nucleophile, base, temperature, and reaction time will need to be optimized for each specific transformation.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (if required, e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMSO, DMF, NMP)

  • Reaction flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., 5-10 mL per mmol of substrate).

  • Add the base (1.1 - 2.0 eq) if required for the nucleophile.

  • Add the nucleophile (1.0 - 1.5 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start reagents Combine Substrate, Base (optional), and Nucleophile in Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Aqueous Workup & Extraction complete->workup Yes purification Purification (Chromatography/ Recrystallization) workup->purification product Final Product purification->product end End product->end

Caption: General experimental workflow for the SNAr of this compound.

troubleshooting_logic issue issue cause cause solution solution low_yield Low/No Reaction cause1 Inappropriate Solvent low_yield->cause1 cause2 Low Temperature low_yield->cause2 cause3 Poor Solubility low_yield->cause3 solution1 Switch to more polar aprotic solvent (DMSO, NMP) cause1->solution1 solution2 Increase reaction temperature cause2->solution2 solution3 Use co-solvent or change solvent cause3->solution3

References

preventing decomposition of 3-(2-chloropyridin-4-yl)oxyaniline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the decomposition of 3-(2-chloropyridin-4-yl)oxyaniline during storage. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: Based on the chemical structure, the primary factors contributing to decomposition are exposure to light, heat, oxygen (air), and moisture. Aromatic amines are susceptible to oxidation, which can be accelerated by light and heat, leading to the formation of colored impurities. The 2-chloropyridine moiety is prone to hydrolysis, particularly in the presence of acidic or basic conditions.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store the compound in a cool, dark place. Refrigeration at 2-8°C is advisable. For a structurally similar compound, 3-Amino-2-chloropyridin-4-ol, the recommended storage temperature is 2-8°C.[1]

Q3: How should I handle the compound to minimize decomposition?

A3: Handle the compound in an inert atmosphere (e.g., under argon or nitrogen) to minimize exposure to oxygen and moisture. Use clean, dry spatulas and glassware. After use, ensure the container is tightly sealed.

Q4: What are the visual signs of decomposition?

A4: A change in color, typically darkening or development of a yellowish or brownish tint, is a common visual indicator of decomposition for aromatic amines. The formation of solid clumps may indicate moisture absorption and potential hydrolysis.

Q5: What analytical techniques can be used to assess the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing purity and detecting degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of impurities if they are present in sufficient quantities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration of the solid (yellowing/browning) Oxidation of the aromatic amine moiety, possibly accelerated by light or heat exposure.Store the compound in an amber vial, protected from light. Store at a reduced temperature (2-8°C). Purge the container with an inert gas like argon or nitrogen before sealing.
Clumping or caking of the solid Absorption of moisture from the atmosphere.Store the compound in a desiccator over a suitable drying agent. Ensure the container is tightly sealed. Handle the compound in a dry environment (e.g., a glove box).
Appearance of new peaks in HPLC analysis Chemical degradation. This could be due to hydrolysis of the chloropyridine, oxidation of the aniline, or cleavage of the ether linkage.Review storage conditions (temperature, light, atmosphere). Check for potential contaminants in the storage container or from handling. Consider re-purification of the material if the impurity level is unacceptable.
Inconsistent experimental results Degradation of the starting material.Always check the purity of the compound by a suitable analytical method (e.g., HPLC or NMR) before use, especially if it has been stored for an extended period. Use a freshly opened container or a recently purified batch for critical experiments.

Experimental Protocols

Protocol 1: Stability Testing of this compound

Objective: To evaluate the stability of this compound under different storage conditions.

Materials:

  • This compound

  • Amber glass vials with screw caps

  • Clear glass vials with screw caps

  • Refrigerator (2-8°C)

  • Oven (e.g., 40°C)

  • Desiccator with a drying agent

  • HPLC system with a C18 column and UV detector

  • NMR spectrometer

Methodology:

  • Aliquot approximately 10 mg of this compound into each of the labeled vials.

  • Establish the following storage conditions:

    • Condition A (Control): Amber vial, 2-8°C, inert atmosphere (purged with argon).

    • Condition B (Light Exposure): Clear vial, room temperature, ambient atmosphere.

    • Condition C (Elevated Temperature): Amber vial, 40°C, ambient atmosphere.

    • Condition D (Moisture Exposure): Amber vial, room temperature, in a desiccator with a high-humidity salt solution (e.g., saturated potassium chloride solution).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.

  • Visually inspect the sample for any changes in color or physical state.

  • Analyze the purity of the sample using a validated HPLC method.

  • (Optional) For samples showing significant degradation, characterize the major degradation products using LC-MS or NMR.

Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of this compound and detect potential degradation products.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water.

Visualizations

DecompositionPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation main This compound nitro Nitro derivatives main->nitro O2, heat, light polymeric Polymeric impurities main->polymeric O2, light hydroxypyridine 3-(2-hydroxypyridin-4-yl)oxyaniline main->hydroxypyridine H2O, acid/base radical Radical intermediates main->radical UV light complex Complex mixture radical->complex

Caption: Potential decomposition pathways of this compound.

ExperimentalWorkflow cluster_storage Storage Conditions start Start: Receive/Synthesize Compound initial_analysis Initial Analysis (t=0) - Visual Inspection - HPLC Purity - NMR (optional) start->initial_analysis aliquot Aliquot into Vials for Different Storage Conditions initial_analysis->aliquot control Control (2-8°C, dark, inert atm.) aliquot->control light Light Exposure (RT, clear vial) aliquot->light heat Heat Exposure (40°C, dark) aliquot->heat moisture Moisture Exposure (RT, high humidity) aliquot->moisture time_points Analyze at Time Points (e.g., 1, 2, 4, 8 weeks) control->time_points light->time_points heat->time_points moisture->time_points analysis Analysis - Visual Inspection - HPLC Purity time_points->analysis characterization Characterize Degradants (if significant degradation) - LC-MS - NMR analysis->characterization Degradation > Threshold end End: Determine Optimal Storage Conditions analysis->end characterization->end

Caption: Workflow for stability testing of this compound.

TroubleshootingFlow start Problem Encountered (e.g., discoloration, new peak in HPLC) check_visual Visual Inspection start->check_visual discolored Discolored? check_visual->discolored clumped Clumped? discolored->clumped No oxidation Action: Suspect Oxidation - Store in dark - Store at 2-8°C - Use inert atmosphere discolored->oxidation Yes moisture Action: Suspect Moisture Absorption - Store in desiccator - Ensure tight seal clumped->moisture Yes check_hplc HPLC Analysis clumped->check_hplc No end Resolution oxidation->end moisture->end new_peaks New Peaks? check_hplc->new_peaks degradation Action: Suspect Degradation - Review all storage conditions - Consider repurification new_peaks->degradation Yes no_issue No Obvious Issue new_peaks->no_issue No degradation->end no_issue->end

References

Validation & Comparative

A Comparative Analysis of 3-(2-chloropyridin-4-yl)oxyaniline and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the biological activity of 3-(2-chloropyridin-4-yl)oxyaniline and a series of structurally analogous compounds. While direct experimental data for this compound is not prominently available in the public domain, this report leverages structure-activity relationship (SAR) data from closely related pyridyl phenyl ether and aminopyridine derivatives to infer its potential activity and compare it with established kinase inhibitors. The primary focus is on their role as inhibitors of key kinases implicated in cancer signaling pathways, such as VEGFR-2, c-Met, and EGFR. This guide summarizes quantitative biological data, details relevant experimental methodologies, and visualizes key concepts to aid researchers in the design and development of novel therapeutic agents.

Introduction

The pyridyl phenyl ether scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent kinase inhibitors. The general structure, characterized by a pyridine ring linked to a phenyl ring via an ether linkage, offers a versatile backbone for modification to achieve desired potency and selectivity against various kinase targets. The subject of this guide, this compound, belongs to this class of compounds. Its core structure, featuring a 2-chloropyridine and a 3-aminophenoxy group, suggests potential interactions with the ATP-binding pocket of kinases. This guide will compare this core structure to several published analogs, highlighting the impact of substitutions on their biological activity.

Comparative Biological Activity

The biological activity of pyridyl phenyl ether derivatives is highly dependent on the substitution patterns on both the pyridine and phenyl rings. These substitutions influence the compound's conformation, electronic properties, and ability to form key interactions with amino acid residues in the kinase active site.

Kinase Inhibitory Activity

Several studies have demonstrated that 4-phenoxy-pyridine and 4-phenoxy-pyrimidine derivatives are potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met), two key receptor tyrosine kinases involved in tumor angiogenesis and metastasis.[1]

Table 1: Kinase Inhibitory Activity of Selected Pyridyl Phenyl Ether Derivatives

Compound IDStructureTarget Kinase(s)IC50 (µM)Reference
Hypothetical: this compound 2-chloro-4-(3-aminophenoxy)pyridine---
Compound 23k 4-(4-((4-ethylpiperazin-1-yl)methyl)-3-fluorophenoxy)-5-methyl-N-(pyridin-3-yl)pyrimidin-2-amineVEGFR-2, c-Met1.05, 1.43[1]
Compound 7c 2-amino-4-(2,4-dichlorophenyl)-8-methyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrileVEGFR-2, HER-29.28 (against MCF-7), 5.04 (against HepG2)[2]
Compound 4b (PD-089828) 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylureaPDGFr, FGFr, EGFr, c-src1.11, 0.13, 0.45, 0.22[3]
Compound 26 (structure not fully specified in abstract)VRK1~0.150[4]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

In Vitro Cytotoxicity

The anti-proliferative activity of these compounds is a crucial indicator of their potential as anti-cancer agents. This is typically assessed using cytotoxicity assays on various cancer cell lines.

Table 2: In Vitro Cytotoxicity of Selected Pyridyl Phenyl Ether and Related Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
Compound 23k A549 (Lung)MTT2.16 ± 0.19[1]
MCF-7 (Breast)MTT9.13 ± 0.65[1]
HepG2 (Liver)MTT20.15 ± 2.64[1]
Ovcar-3 (Ovarian)MTT9.65 ± 0.51[1]
Compound 7 Caco-2 (Colon)MTT7.83 ± 0.50[5]
Compound 5a HepG2 (Liver)MTT2.71 ± 0.15[2]
MCF-7 (Breast)MTT1.77 ± 0.10[2]
Compound 9a HepG-2 (Liver)Not Specified8.83±0.30 µg/mL[6]
Compound 9b HepG-2 (Liver)Not Specified10.08±0.66 µg/mL[6]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Structure-Activity Relationship (SAR) Insights

Based on the available data for analogous compounds, several SAR trends can be highlighted:

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenoxy ring are critical for activity. For instance, the introduction of a fluoromethylpiperazinyl group at the para position of the phenoxy ring in compound 23k was shown to be crucial for its potent dual VEGFR-2/c-Met inhibitory activity.[1]

  • Pyridine/Pyrimidine Core Modifications: Fusing the pyridine ring with other heterocyclic systems, such as in the pyrido[2,3-d]pyrimidine series, can lead to potent and selective kinase inhibitors.[3] The substitution pattern on this fused ring system greatly influences the kinase selectivity profile.

  • The Role of the Amino Group: The presence of an amino group, as in the hypothetical this compound, can provide a key hydrogen bond donor/acceptor site for interaction with the kinase hinge region. The 2-amino group in many of the compared compounds is essential for their inhibitory activity.[3][4]

  • Impact of the Chloro Substituent: The 2-chloro substituent on the pyridine ring can influence the compound's electronic properties and may also be involved in specific interactions within the ATP-binding pocket.

Experimental Protocols

The following are generalized protocols for key experiments cited in this guide. Researchers should refer to the specific publications for detailed experimental conditions.

Kinase Inhibition Assay (Generic Protocol)

Kinase inhibition assays are performed to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare kinase, substrate, ATP, and test compound solutions mix Mix kinase, substrate, and test compound in assay buffer reagents->mix initiate Initiate reaction by adding ATP mix->initiate incubate Incubate at a specific temperature for a defined time initiate->incubate stop_reaction Stop the reaction incubate->stop_reaction detect Detect phosphorylated substrate (e.g., using luminescence or fluorescence) stop_reaction->detect plot Plot % inhibition vs. compound concentration detect->plot calculate Calculate IC50 value plot->calculate

Caption: A generalized workflow for a kinase inhibition assay.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement cluster_data_analysis Data Analysis seed_cells Seed cells in a 96-well plate and allow to adhere treat_cells Treat cells with varying concentrations of the test compound seed_cells->treat_cells incubate_cells Incubate for a specified period (e.g., 48-72h) treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability relative to control read_absorbance->calculate_viability determine_ic50 Determine the IC50 value calculate_viability->determine_ic50

Caption: A standard workflow for an MTT cell viability assay.

Signaling Pathway Context: VEGFR-2 and c-Met Inhibition

Many of the compared compounds target the VEGFR-2 and c-Met signaling pathways, which are critical for tumor growth and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cMet c-Met cMet->PI3K GRB2 GRB2 cMet->GRB2 Gene_Expression Gene Expression PLCg->Gene_Expression AKT AKT PI3K->AKT RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression mTOR mTOR AKT->mTOR mTOR->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Metastasis Metastasis Gene_Expression->Metastasis Inhibitor Pyridyl Phenyl Ether Inhibitor Inhibitor->VEGFR2 Inhibits Inhibitor->cMet Inhibits VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->cMet

Caption: Inhibition of VEGFR-2 and c-Met signaling pathways.

Conclusion

While direct experimental data for this compound remains elusive in publicly accessible literature, the analysis of structurally similar compounds provides valuable insights into its potential as a kinase inhibitor. The pyridyl phenyl ether scaffold is a validated pharmacophore for targeting kinases involved in oncology. The SAR data from related compounds suggest that substitutions on both the pyridine and phenyl rings are critical for achieving high potency and selectivity. The presence of the 2-chloro and 3-amino functionalities in the target compound provides a strong rationale for its synthesis and evaluation as a kinase inhibitor. Further experimental investigation is warranted to elucidate the precise biological activity profile of this compound and its potential as a therapeutic agent. This guide serves as a foundational resource for researchers interested in exploring this chemical space for the development of novel kinase inhibitors.

References

A Comparative Guide to the Biological Activity of 3-(2-chloropyridin-4-yl)oxyaniline and its Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 3-(2-chloropyridin-4-yl)oxyaniline and its analogues, a class of compounds that have emerged as potent inhibitors of key signaling kinases implicated in cancer. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in this area.

Introduction: A Promising Scaffold for Kinase Inhibition

The this compound core structure is a key pharmacophore found in a number of potent and selective kinase inhibitors. These compounds primarily target the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase and its superfamily members, which play crucial roles in cell proliferation, survival, and metastasis. Dysregulation of the MET signaling pathway is a known driver in various human cancers, making it a prime target for therapeutic intervention.

One of the most well-characterized analogues in this class is BMS-777607 , a potent and selective inhibitor of the Met kinase superfamily. This guide will use BMS-777607 as a primary example to illustrate the biological activity of this class of compounds and will draw comparisons with other analogues where data is available.

Comparative Biological Activity

The biological activity of this compound analogues is typically assessed through in vitro kinase assays and cell-based assays. The data presented below is collated from various studies and highlights the structure-activity relationships (SAR) within this compound class.

In Vitro Kinase Inhibitory Activity

The primary targets of this class of compounds are members of the Met kinase superfamily, including c-Met, Ron, Axl, and Tyro3. The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC50).

Compound/AnalogueTarget KinaseIC50 (nM)
BMS-777607 c-Met3.9
Ron1.8
Axl1.1
Tyro34.3
Analogue 3h (Anilinopyrimidine derivative)c-Met3.8
Analogue 17c (Aniline Pyrimidine derivative)Mer6.4
c-Met26.1

Data Interpretation: The data indicates that BMS-777607 is a potent, low-nanomolar inhibitor of the Met kinase superfamily. Structure-activity relationship studies on related anilinopyrimidine scaffolds also demonstrate that modifications to the core structure can modulate potency and selectivity against different kinases[1][2][3]. For instance, analogue 18a, a pyridine analogue of an anilinopyrimidine compound, showed improved c-Met inhibition compared to its pyrimidine counterpart[1].

Cellular Activity

The efficacy of these compounds is further evaluated in cell-based assays that measure the inhibition of kinase phosphorylation and the impact on cancer cell proliferation and survival.

CompoundCell LineAssay TypeEndpointResult (IC50)
BMS-777607 GTL-16 (gastric carcinoma)c-Met autophosphorylationInhibition of phosphorylation~1 nM
BMS-777607 T-47D (breast cancer)Cell Viability (MTT)Inhibition of cell growthDose-dependent inhibition
BMS-777607 ZR-75-1 (breast cancer)Cell Viability (MTT)Inhibition of cell growthDose-dependent inhibition
Analogue 3g (Anilinopyrimidine derivative)MKN-45 (gastric cancer)AntiproliferativeInhibition of cell proliferation0.33 µM
Analogue 18a (Anilinopyrimidine derivative)EBC-1 (lung cancer)AntiproliferativeInhibition of cell proliferation1.7 µM

Data Interpretation: BMS-777607 effectively inhibits c-Met phosphorylation in cancer cell lines at nanomolar concentrations, leading to a dose-dependent inhibition of cell growth. Analogues with the anilinopyrimidine scaffold also exhibit potent antiproliferative effects in various cancer cell lines[1][2].

Signaling Pathways

The primary target of this class of inhibitors, the c-Met receptor tyrosine kinase, activates several downstream signaling pathways that are crucial for cancer cell proliferation, survival, invasion, and angiogenesis. The two major pathways are the Ras-MAPK pathway and the PI3K-Akt pathway.

c_Met_Signaling_Pathway cluster_ras_mapk Ras-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Ras Ras cMet->Ras PI3K PI3K cMet->PI3K Compound This compound Analogue (e.g., BMS-777607) Compound->cMet Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Angiogenesis mTOR->Survival

Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay (c-Met)

This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against the c-Met kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Kinase Buffer - c-Met Enzyme - Substrate (e.g., Poly(Glu,Tyr)) - ATP (radiolabeled or cold) - Test Compound dilutions Mix Combine c-Met enzyme, substrate, and test compound in a microplate well. Reagents->Mix Initiate Initiate reaction by adding ATP. Mix->Initiate Incubate Incubate at 30°C for a defined period (e.g., 30-60 min). Initiate->Incubate Stop Stop the reaction (e.g., by adding EDTA). Incubate->Stop Detect Detect substrate phosphorylation. (e.g., autoradiography, luminescence, fluorescence) Stop->Detect Analyze Analyze data to determine IC50 values. Detect->Analyze

Figure 2: General Workflow for an In Vitro Kinase Assay.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP (radiolabeled [γ-33P]ATP or cold ATP for non-radioactive methods)

  • Test compounds dissolved in DMSO

  • 96- or 384-well microplates

  • Detection reagents (specific to the chosen detection method)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase buffer, a solution of the c-Met enzyme, and the substrate.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using a suitable method (e.g., filter binding assay for radioactivity, luminescence-based ADP detection, or fluorescence-based detection).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based c-Met Phosphorylation Assay

This protocol describes a general method to assess the inhibitory effect of compounds on c-Met autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with high c-Met expression (e.g., GTL-16, MKN-45)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Hepatocyte Growth Factor (HGF) for stimulation (if the cell line does not have constitutively active c-Met)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-c-Met and anti-total-c-Met

  • Detection system (e.g., ELISA, Western blot, or AlphaScreen)

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for a few hours to reduce basal kinase activity.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

  • If necessary, stimulate c-Met phosphorylation by adding HGF for a short period (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and then lyse them with lysis buffer.

  • Quantify the amount of phosphorylated c-Met and total c-Met in the cell lysates using a suitable detection method.

    • ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for total and phosphorylated c-Met.

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

    • AlphaScreen: A bead-based proximity assay to detect protein-protein interactions or post-translational modifications.

  • Normalize the phosphorylated c-Met signal to the total c-Met signal and determine the IC50 value for the inhibition of phosphorylation.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a desired period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The well-characterized analogue, BMS-777607, demonstrates low-nanomolar inhibition of the c-Met kinase superfamily and effectively blocks downstream signaling pathways, leading to the inhibition of cancer cell proliferation. The provided experimental protocols offer a framework for the further evaluation and comparison of novel analogues based on this promising chemical scaffold. Future research should focus on elucidating the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties for the development of next-generation anticancer therapeutics.

References

Structure-Activity Relationship of 3-(2-chloropyridin-4-yl)oxyaniline Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 3-(2-chloropyridin-4-yl)oxyaniline scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, particularly targeting the c-Met proto-oncogene, a key driver in various human cancers. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this class of compounds, supported by experimental data, to aid in the rational design of novel therapeutics.

I. Comparative Analysis of Kinase Inhibitory Activity

The biological activity of this compound derivatives is significantly influenced by substitutions on both the pyridine and aniline rings. A key example from this class is BMS-777607 , a potent and selective inhibitor of the Met kinase superfamily.

Structure-Activity Relationship (SAR) Summary

The core structure of this compound serves as a crucial hinge-binding motif. The SAR for this series can be summarized as follows:

  • Substitution on the Pyridine Ring: Modifications at the 3-position of the pyridine ring have been shown to significantly impact enzyme potency. The presence of a chlorine atom at the 2-position and the ether linkage at the 4-position are critical for activity.

  • Aniline Ring Substitutions: The nature and position of substituents on the aniline ring are crucial for potency and selectivity.

  • Amide Moiety: The aniline nitrogen is typically acylated, and the nature of this acyl group plays a significant role in interacting with the kinase active site.

The following table presents a comparative overview of the inhibitory activities of BMS-777607 and other representative c-Met inhibitors.

Compound/AlternativeCore StructureTarget Kinase(s)IC50 (nM)Key SAR Features
BMS-777607 This compoundc-Met , Axl, Ron, Tyro33.9 , 1.1, 1.8, 4.3[1][2]2-chloro-3-aminopyridin-4-yloxy moiety is a key feature. Substitution at the pyridine 3-position enhances potency.[3][4]
Crizotinib Aminopyridinec-Met, ALK, ROS111 (c-Met), 24 (ALK)
Cabozantinib Quinolinec-Met, VEGFR2, RET, KIT, AXL, FLT31.3 (c-Met), 0.035 (VEGFR2)
Foretinib Quinolinec-Met, VEGFR2, KDR-Class II c-Met inhibitor with a urea group.[5]
Tivantinib Pyrrolopyrimidinec-Met (non-ATP competitive)355 (Ki)Non-ATP competitive inhibitor.[6]
Savolitinib Pyrimidinec-Met5Highly selective for c-Met.[6]
Capmatinib Imidazopyridazinec-Met-

II. Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) is as follows:

  • Step 1: Nucleophilic Aromatic Substitution. 3-Chloro-4-(4-(4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)-2-fluorophenoxy)pyridin-2-amine is dissolved in a solvent mixture of ethyl acetate, acetonitrile, and water at 0 °C.

  • Step 2: Iodination. Iodophenyl diacetate is added to the solution.

  • Step 3: Reaction. The reaction mixture is stirred at room temperature for 2 hours.

  • Step 4: Purification. The crude product is collected by filtration, and the solid is washed with ethyl acetate. The filtrate is washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated. The resulting solid is purified by flash chromatography on silica gel (eluent: 2% methanol/chloroform) to yield the final compound.[2]

c-Met Kinase Inhibition Assay

The inhibitory activity of the compounds against c-Met kinase can be determined using a variety of assay formats, such as the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Dilute the c-Met enzyme, substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and test compounds in the kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

  • Reaction Initiation: In a 384-well plate, add the inhibitor (or DMSO for control), the c-Met enzyme, and the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record the luminescence using a plate reader. The IC50 values are then calculated from the dose-response curves.[7]

III. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating c-Met inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->cMet inhibits

Caption: The c-Met signaling pathway and the point of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification Kinase_Assay c-Met Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Assay Cell-based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Spectroscopic Analysis of 3-(2-chloropyridin-4-yl)oxyaniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of the pharmaceutical intermediate 3-(2-chloropyridin-4-yl)oxyaniline and its precursors, 3-aminophenol and 2-chloro-4-nitropyridine, is presented. This guide provides detailed experimental protocols and compiled spectral data to aid researchers in the identification and characterization of these compounds.

The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, typically proceeds via a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. This involves the reaction of 3-aminophenol with 2-chloro-4-nitropyridine. The subsequent reduction of the nitro group on the pyridine ring would yield the final product, although for the purpose of this guide, we will focus on the ether formation step and the spectroscopic characteristics of the resulting ether linkage and the aromatic systems.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This data has been compiled from various sources and is presented for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
3-Aminophenol 7.08 (t, J=7.9 Hz, 1H), 6.64 (ddd, J=8.1, 2.3, 0.9 Hz, 1H), 6.57 (t, J=2.2 Hz, 1H), 6.28 (ddd, J=7.8, 2.3, 0.9 Hz, 1H), 3.65 (s, 2H, -NH₂)
2-Chloro-4-nitropyridine 8.66 (d, J=5.3 Hz, 1H), 8.35 (d, J=1.9 Hz, 1H), 7.96 (dd, J=5.3, 1.9 Hz, 1H)
This compound 8.08 (d, J=5.7 Hz, 1H), 7.26-7.22 (m, 1H), 7.01 (t, J=8.1 Hz, 1H), 6.88 (d, J=2.4 Hz, 1H), 6.78 (dd, J=5.7, 2.5 Hz, 1H), 6.58 (ddd, J=8.1, 2.3, 0.9 Hz, 1H), 6.48 (t, J=2.2 Hz, 1H), 3.81 (s, 2H, -NH₂)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
3-Aminophenol 156.9, 147.1, 130.3, 110.1, 107.8, 103.9
2-Chloro-4-nitropyridine 155.1, 151.3, 145.2, 120.8, 110.9
This compound 166.1, 152.1, 148.0, 147.5, 130.8, 112.3, 111.0, 109.8, 108.2, 105.4

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
3-Aminophenol 3360, 3280 (N-H stretch), 3050 (Ar C-H stretch), 1600, 1470 (C=C stretch), 1250 (C-O stretch), 1160 (C-N stretch)
2-Chloro-4-nitropyridine 3100 (Ar C-H stretch), 1600 (C=N stretch), 1570, 1340 (NO₂ stretch), 850 (C-Cl stretch)
This compound 3440, 3360 (N-H stretch), 3050 (Ar C-H stretch), 1610, 1580 (C=C, C=N stretch), 1240 (Ar-O-Ar stretch), 860 (C-Cl stretch)

Table 4: Mass Spectrometry Data

Compoundm/z (Method)
3-Aminophenol 109.05 (M⁺)
2-Chloro-4-nitropyridine 157.98 (M⁺)
This compound 220.04 (M⁺)

Experimental Protocols

A generalized procedure for the synthesis and spectroscopic analysis is provided below. Researchers should adapt these protocols based on their specific laboratory conditions and available instrumentation.

Synthesis of this compound

The synthesis is typically carried out via a Williamson ether synthesis. In a round-bottom flask, 3-aminophenol and a base (e.g., potassium carbonate or sodium hydride) are dissolved in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone). 2-Chloro-4-nitropyridine is then added, and the mixture is heated under reflux. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as neat films between NaCl plates.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The molecular ion peak (M⁺) is observed to determine the molecular weight of the compound.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a double-beam spectrophotometer. Samples are dissolved in a suitable solvent (e.g., ethanol or methanol), and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

Visualization of Synthesis and Analysis Workflow

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Intermediate Product cluster_final_product Final Product 3-Aminophenol 3-Aminophenol 3-(2-chloropyridin-4-yl)oxyaniline_nitro 3-((2-chloropyridin-4-yl)oxy)-nitrobenzene 3-Aminophenol->3-(2-chloropyridin-4-yl)oxyaniline_nitro Williamson Ether Synthesis 2-Chloro-4-nitropyridine 2-Chloro-4-nitropyridine 2-Chloro-4-nitropyridine->3-(2-chloropyridin-4-yl)oxyaniline_nitro Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->3-(2-chloropyridin-4-yl)oxyaniline_nitro Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->3-(2-chloropyridin-4-yl)oxyaniline_nitro Heat Heat Heat->3-(2-chloropyridin-4-yl)oxyaniline_nitro Final_Product This compound 3-(2-chloropyridin-4-yl)oxyaniline_nitro->Final_Product Reduction

Caption: Synthesis pathway of this compound.

Spectroscopic_Workflow Sample Sample NMR_Analysis NMR Analysis (1H & 13C) Sample->NMR_Analysis IR_Analysis IR Analysis Sample->IR_Analysis MS_Analysis Mass Spectrometry Sample->MS_Analysis UV-Vis_Analysis UV-Vis Analysis Sample->UV-Vis_Analysis Data_Interpretation Data_Interpretation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation UV-Vis_Analysis->Data_Interpretation

Caption: General workflow for spectroscopic analysis.

Comparison Guide to Cross-Reactivity of 3-(2-chloropyridin-4-yl)oxyaniline Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of kinase inhibitors based on the 3-(2-chloropyridin-4-yl)oxyaniline scaffold. It details their cross-reactivity profiles against a panel of kinases and compares their performance with alternative inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The this compound scaffold is a core component of numerous small-molecule kinase inhibitors, particularly those targeting the MET proto-oncogene, receptor tyrosine kinase (c-Met) superfamily. While designed for a primary target, these inhibitors often exhibit activity against other kinases, a phenomenon known as cross-reactivity or off-target activity. This can lead to unintended side effects or, in some cases, provide polypharmacological benefits by hitting multiple cancer-relevant targets.[1] Understanding the selectivity profile of these inhibitors is therefore critical for their preclinical and clinical development.[2]

This guide focuses on BMS-777607, a well-characterized inhibitor featuring this scaffold, and compares its selectivity with other c-Met and multi-kinase inhibitors.

Inhibitor Profiles and Cross-Reactivity Data

Inhibitors based on the this compound core, such as BMS-777607, are potent ATP-competitive inhibitors. BMS-777607 was initially developed as a selective inhibitor of the c-Met kinase superfamily but also demonstrates significant activity against Axl, Ron, and Tyro3.[1] In contrast, other inhibitors like Capmatinib are highly selective for c-Met, while multi-kinase inhibitors such as Cabozantinib intentionally target a broader range of kinases, including VEGFR2 and AXL.[3][4][5]

The development of drug resistance can be a significant limitation for VEGFR-2 inhibitors, stemming from redundant signaling pathways within cells.[6] This highlights the potential advantage of multi-targeted inhibitors that can overcome resistance mechanisms.

Table 1: Comparative Kinase Inhibition Profiles (IC50 in nM)

Kinase TargetBMS-777607 (this compound scaffold)Capmatinib (Selective c-Met Inhibitor)Cabozantinib (Multi-kinase Inhibitor)
c-Met 3.9 0.13 1.3
AXL 1.1 >10,0007
Ron 1.8 --
Tyro3 4.5 --
VEGFR2 >10,000>10,0000.035
FLT3 ->10,00012

This data illustrates the distinct selectivity profiles. BMS-777607 is potent against the c-Met superfamily (c-Met, Ron, Tyro3) and AXL. Capmatinib shows exceptional selectivity for c-Met.[5] Cabozantinib has a broader profile, potently inhibiting VEGFR2, c-Met, and AXL, classifying it as a multi-kinase inhibitor.[3][7]

Signaling Pathway Inhibition

The primary targets of these inhibitors, such as c-Met and AXL, are receptor tyrosine kinases (RTKs) that, upon ligand binding, activate downstream signaling cascades critical for cell proliferation, survival, and migration.[7][8] These pathways include the RAS/MAPK and PI3K/AKT cascades. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent autophosphorylation and subsequent pathway activation.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway RTK c-Met / AXL Receptor Tyrosine Kinase ATP_Site P_RTK Phosphorylated Receptor (Inactive due to inhibitor) RTK->P_RTK Autophosphorylation Ligand Ligand (HGF / Gas6) Ligand->RTK Binding & Dimerization Inhibitor This compound Based Inhibitor Inhibitor->ATP_Site Blocks ATP Binding GRB2 GRB2 P_RTK->GRB2 PI3K PI3K P_RTK->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival & Anti-Apoptosis AKT->Survival

Caption: c-Met/AXL signaling pathway and mechanism of inhibition.

Experimental Protocols

The determination of inhibitor potency and selectivity involves a series of biochemical and cell-based assays.[9]

1. Biochemical Kinase Assay (IC50 Determination)

  • Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).

  • Principle: These assays measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. Radiometric assays using ³³P-ATP or fluorescence/luminescence-based assays that detect ADP production are common formats.[9]

  • Methodology:

    • Recombinant human kinase is incubated with a specific peptide substrate and ATP.

    • The inhibitor, serially diluted, is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature.

    • The reaction is stopped, and the amount of substrate phosphorylation (or ADP produced) is quantified.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. To ensure rigor, assays may include physiologically relevant competing nucleophiles like glutathione.[2]

2. Cell-Based Phosphorylation Assay

  • Objective: To confirm that the inhibitor can block kinase activity within a cellular context.

  • Principle: This assay measures the phosphorylation level of the target kinase or its downstream substrates in cells treated with the inhibitor.

  • Methodology:

    • Cancer cell lines known to overexpress the target kinase (e.g., A549 lung cancer cells) are cultured.[10]

    • Cells are treated with various concentrations of the inhibitor for a specified time.

    • Cells are often stimulated with a ligand (e.g., HGF for c-Met) to induce kinase activation.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Western blotting is performed using antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-c-Met, phospho-Akt) and total protein levels as a loading control.

    • The reduction in phosphorylation indicates the inhibitor's cellular potency.

3. Kinome-wide Selectivity Profiling

  • Objective: To assess the cross-reactivity of an inhibitor against a broad panel of kinases.

  • Principle: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large number of purified kinases (often >400) to identify off-target interactions.[10][11]

  • Methodology:

    • A high-throughput biochemical assay is performed, screening the inhibitor against a kinase panel.

    • The percent inhibition for each kinase is determined.

    • Results are often visualized as a dendrogram (kinome map) or a table, highlighting kinases that are significantly inhibited. This provides a comprehensive view of the inhibitor's selectivity.

4. In Vivo Tumor Xenograft Models

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Principle: Human tumor cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.

  • Methodology:

    • A human cancer cell line with a dysregulated kinase pathway (e.g., GTL-16 gastric carcinoma for c-Met) is injected subcutaneously into nude mice.[1][12]

    • When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The inhibitor is administered orally or via another appropriate route daily.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., checking for target inhibition via Western blot).

G cluster_invitro In Vitro / Biochemical Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation start Compound Library (e.g., this compound derivatives) biochem_assay Primary Target Assay (e.g., c-Met, AXL) Determine IC50 start->biochem_assay selectivity_panel Kinome-wide Selectivity Panel (>400 kinases) Assess Cross-Reactivity biochem_assay->selectivity_panel Potent Hits phos_assay Phosphorylation Assay (Western Blot) Confirm Target Engagement selectivity_panel->phos_assay Selective / Desired Profile prolif_assay Proliferation / Viability Assay (e.g., Colony Formation) Measure Functional Effect phos_assay->prolif_assay pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) prolif_assay->pk_pd Active in Cells xenograft Tumor Xenograft Model Assess Anti-tumor Efficacy pk_pd->xenograft final Lead Candidate for Preclinical Development xenograft->final Efficacious & Safe

References

Benchmarking 3-(2-chloropyridin-4-yl)oxyaniline as a Key Intermediate in Multi-Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Performance Analysis

In the landscape of oncology drug development, the synthesis of potent multi-kinase inhibitors is a focal point of extensive research. One such critical therapeutic agent is Sorafenib, a cornerstone in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The efficiency of its synthesis is paramount, and at the heart of many synthetic routes lies the intermediate, 3-(2-chloropyridin-4-yl)oxyaniline, more commonly known in the literature as 4-(4-aminophenoxy)-N-methylpicolinamide. This guide provides a comprehensive performance benchmark of this intermediate, comparing a primary synthetic pathway involving its formation with a notable alternative strategy.

Performance Overview: A Tale of Two Synthetic Philosophies

The synthesis of Sorafenib, and molecules of its class, can be broadly approached in two ways: a convergent synthesis where the core aniline-ether-pyridine structure is first assembled and then coupled with the urea moiety, or a more linear approach where the urea is formed early and the pyridine component is added subsequently. Here, we benchmark the performance of this compound within the convergent strategy against a linear alternative.

Data Presentation: Quantitative Comparison of Synthetic Routes

The following tables summarize the quantitative data for the two primary synthetic routes to Sorafenib, highlighting the performance of the key intermediates in each pathway.

Route 1: Convergent Synthesis via this compound

This route prioritizes the formation of the core ether linkage early in the synthesis.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1aPicolinic Acid to 4-chloro-N-methylpicolinamideThionyl Chloride, MethylamineTHF, DMF7016~84[1]
1bFormation of this compound 4-chloro-N-methylpicolinamide, 4-aminophenol, Potassium tert-butoxideDMF806-880[2][3][4]
1cFinal Coupling to SorafenibThis compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanateMethylene ChlorideRoom Temp.-92[5][6]

Route 2: Linear Synthesis with Late-Stage Ether Formation

This alternative approach constructs the urea functionality before the introduction of the pyridine ring.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2aFormation of Urea Intermediate 4-aminophenol, 4-chloro-3-(trifluoromethyl)phenyl isocyanateTolueneRoom Temp.16High (not specified)[7]
2bFinal Coupling to Sorafenib1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, 4-chloro-N-methylpicolinamide----[1]

Experimental Protocols

Detailed methodologies for the key reactions are provided below to allow for replication and further study.

Protocol 1: Synthesis of this compound (Route 1, Step 1b)

To a solution of 4-aminophenol (1 g, 9.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), 1M potassium tert-butoxide in tetrahydrofuran (THF, 9.7 mL, 9.7 mmol) is added at room temperature. The mixture is stirred for 2 hours. Subsequently, 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) are added. The reaction mixture is then heated to 80°C for 6 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate (50 mL). The organic layer is washed with brine (20 mL) and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide (this compound) as a light-brown solid.[2][4]

Protocol 2: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (Route 2, Step 2a)

In a 250 mL four-necked round-bottom flask, 10 g of 4-aminophenol is charged with 100 mL of toluene. A solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (20.4 g) in 50 mL of toluene is added to the reaction mixture at 25-30°C. The reaction is stirred at room temperature for 16 hours. The resulting solid is filtered and washed with 50 mL of toluene. The collected solid is then dried in an oven at 50-60°C to yield the title compound as a white solid.[7]

Visualizing the Pathways

Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.

cluster_0 Route 1: Convergent Synthesis PA Picolinic Acid CNMP 4-chloro-N- methylpicolinamide PA->CNMP Thionyl Chloride, Methylamine Target_Intermediate This compound CNMP->Target_Intermediate KOtBu, DMF AP 4-aminophenol AP->Target_Intermediate Sorafenib1 Sorafenib Target_Intermediate->Sorafenib1 Coupling Isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Sorafenib1

Caption: Convergent synthesis of Sorafenib via the target intermediate.

cluster_1 Route 2: Linear Synthesis AP2 4-aminophenol Urea_Intermediate 1-(4-chloro-3-(trifluoromethyl)phenyl) -3-(4-hydroxyphenyl)urea AP2->Urea_Intermediate Toluene Isocyanate2 4-chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate2->Urea_Intermediate Sorafenib2 Sorafenib Urea_Intermediate->Sorafenib2 Ether Formation CNMP2 4-chloro-N- methylpicolinamide CNMP2->Sorafenib2

Caption: Linear synthesis of Sorafenib with late-stage ether formation.

Relevant Signaling Pathway

Sorafenib functions by inhibiting multiple kinases, primarily within the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and angiogenesis.

GF Growth Factor RTK RTK GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib_inhibits Sorafenib Inhibition Sorafenib_inhibits->RAF

Caption: The RAF/MEK/ERK signaling pathway targeted by Sorafenib.

Concluding Remarks

The convergent synthesis route, which hinges on the successful and high-yield formation of this compound, presents a robust and efficient method for the production of Sorafenib. The reported yield of 80% for the formation of this key intermediate is a strong performance indicator. While the linear approach is also viable, the convergent strategy offers the advantage of building the core scaffold of the molecule early, potentially simplifying purification in the final steps. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, scalability, and specific process optimization goals. This guide provides the foundational data and protocols to aid researchers in making informed decisions for the synthesis of this important class of therapeutic agents.

References

Comparative Analysis of Computational Docking Studies on 3-(Pyridin-4-yloxy)aniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of computational docking studies performed on a series of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives, close structural analogs of 3-(2-chloropyridin-4-yl)oxyaniline, targeting the c-Met kinase. The data presented here is compiled from a comprehensive study by Caballero et al., offering valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.[1][2]

Quantitative Comparison of c-Met Kinase Inhibitory Activity

The following table summarizes the experimental and predicted c-Met kinase inhibitory activities (IC50) for a selection of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives. These compounds share a common scaffold with the queried this compound structure and provide a strong basis for understanding structure-activity relationships.

Compound IDR1 SubstituentR2 SubstituentExperimental pIC50Predicted pIC50
B1 H2-fluoro-5-methylphenyl8.608.58
B2 H2,5-difluorophenyl8.408.32
B3 H5-chloro-2-fluorophenyl8.308.41
B7 H2,6-difluorophenyl8.007.99
B13 H2-fluorophenyl7.627.59

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocols

The computational docking and quantitative structure-activity relationship (QSAR) studies were conducted to elucidate the binding modes and structural requirements for potent c-Met kinase inhibition.

Molecular Docking Protocol

The molecular docking simulations were performed to predict the binding conformation of the inhibitors within the c-Met kinase active site.[1][2]

  • Protein Preparation: The crystal structure of the c-Met kinase domain was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate atom types and charges.

  • Ligand Preparation: The 3D structures of the aniline derivatives were generated and energetically minimized using molecular mechanics force fields.

  • Docking Simulation: A docking algorithm was employed to explore the conformational space of the ligand within the binding pocket of the c-Met kinase. The docking protocol was validated by redocking the co-crystallized ligand into the active site.

  • Pose Selection and Analysis: The resulting docking poses were clustered and ranked based on their predicted binding energies. The most favorable binding poses were visually inspected to analyze the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the active site.[1][2]

Visualizing the Computational Workflow and Binding Interactions

The following diagrams illustrate the general workflow of a computational docking experiment and the conceptual binding mode of a 3-(pyridin-4-yloxy)aniline derivative within a kinase active site.

Computational_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Protein Crystal Structure (e.g., c-Met Kinase) Docking Molecular Docking (e.g., AutoDock, Glide) PDB->Docking Prepared Protein Ligands Ligand Library (Aniline Derivatives) Ligands->Docking Prepared Ligands Pose_Generation Generation of Binding Poses Docking->Pose_Generation Scoring Scoring & Ranking (Binding Energy) Pose_Generation->Scoring Analysis Interaction Analysis (H-bonds, Hydrophobic) Scoring->Analysis

A generalized workflow for computational molecular docking studies.

Signaling_Pathway cluster_binding_site Kinase ATP Binding Site Hinge Hinge Region Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Ligand 3-(pyridin-4-yloxy)aniline Derivative Ligand->Hinge H-Bond Ligand->Hydrophobic_Pocket Hydrophobic Interaction

Conceptual binding mode of a 3-(pyridin-4-yloxy)aniline derivative.

References

A Comparative Analysis of 3-(2-chloropyridin-4-yl)oxyaniline Based Compounds: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical efficacy of several novel compounds based on the 3-(2-chloropyridin-4-yl)oxyaniline scaffold, with a focus on sorafenib analogues. The data presented herein summarizes their performance in both laboratory (in vitro) and animal (in vivo) models, offering valuable insights for further research and development in oncology.

Introduction

The this compound scaffold is a key pharmacophore in a number of multi-kinase inhibitors, most notably the FDA-approved drug sorafenib. These compounds typically exert their anti-cancer effects by targeting various receptor tyrosine kinases (RTKs) and serine/threonine kinases involved in tumor cell proliferation and angiogenesis. This guide will delve into the efficacy of several next-generation analogues, comparing their potency against various cancer cell lines and their ability to inhibit tumor growth in xenograft models.

Data Presentation

In Vitro Efficacy: A Snapshot of Cellular Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several sorafenib analogues against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
3d HelaCervical Cancer0.56 ± 0.04Sorafenib-
3t H1975Lung Cancer2.34 ± 0.07Sorafenib-
3v A549Lung Cancer1.35 ± 0.03Sorafenib-
4b HepG2Liver CancerMore potent than sorafenibSorafenib-
SC-1 MDA-MB-468Breast CancerMore potent than sorafenibSorafenib-
SC-43 MDA-MB-468Breast CancerMore potent than sorafenibSorafenib-

Note: Specific IC50 values for sorafenib were not provided in the direct comparisons within the cited literature for all analogues.

In Vivo Efficacy: Performance in Pre-clinical Models

The in vivo antitumor activity of these compounds was evaluated in mouse xenograft models. The following table summarizes the key findings.

CompoundXenograft ModelCancer TypeDosingKey Findings
3t & 3v A549Lung Cancer50 mg/kg/day & 100 mg/kg/dayBetter tumor inhibition than sorafenib and sunitinib at these doses.[1]
SC-1 MDA-MB-468Breast Cancer10 mg/kg/daySuperior tumor growth inhibition compared to sorafenib.[2]
SC-43 MDA-MB-468Breast Cancer10 mg/kg/daySuperior tumor growth inhibition compared to sorafenib.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds or vehicle control and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 values were determined.

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_treatment Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis p1 p2 Add Compounds p1->p2 p3 Incubate (48-72h) p2->p3 p4 Add MTT Reagent p3->p4 p5 Incubate (4h) p4->p5 p6 Add Solubilizer p5->p6 p7 Read Absorbance p6->p7 p8 Calculate IC50 p7->p8

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

In Vivo Tumor Xenograft Model

The in vivo antitumor efficacy was evaluated using a subcutaneous xenograft model in immunocompromised mice.

Protocol:

  • Cell Implantation: A suspension of human cancer cells (e.g., A549 or MDA-MB-468) was injected subcutaneously into the flank of nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Mice were randomized into treatment and control groups. The treatment groups received the test compounds (e.g., orally or via intraperitoneal injection) at specified doses and schedules. The control group received a vehicle.

  • Tumor Measurement: Tumor volume was measured periodically (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treatment groups to the control group.

Xenograft_Workflow cluster_setup Model Setup cluster_growth Tumor Growth cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Cancer Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Establishment (e.g., 100-150 mm³) B->C D Randomization C->D E Compound Administration D->E F Vehicle Control D->F G Tumor Volume Measurement E->G F->G H Data Analysis (Tumor Growth Inhibition) G->H

Caption: General workflow for an in vivo tumor xenograft study.

Signaling Pathway Insights

Sorafenib and its analogues are known to be multi-kinase inhibitors. Their mechanism of action primarily involves the inhibition of the RAF/MEK/ERK signaling pathway , which is crucial for cancer cell proliferation. Additionally, they inhibit receptor tyrosine kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor) , which play key roles in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). By blocking these pathways, these compounds can effectively stifle tumor growth and spread. Some analogues, like SC-1 and SC-43, have also been shown to induce apoptosis (programmed cell death) through the inactivation of STAT3.

Signaling_Pathway Compound Sorafenib Analogues VEGFR_PDGFR VEGFR / PDGFR Compound->VEGFR_PDGFR RAF RAF Compound->RAF STAT3 STAT3 Compound->STAT3 (SC-1, SC-43) Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis STAT3->Apoptosis

Caption: Simplified signaling pathway targeted by sorafenib analogues.

References

Safety Operating Guide

Proper Disposal of 3-(2-chloropyridin-4-yl)oxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(2-chloropyridin-4-yl)oxyaniline, a chemical compound utilized in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

The compound this compound is classified as a chlorinated pyridine derivative and an aromatic amine. Due to the inherent hazards associated with these chemical classes, including potential carcinogenicity, toxicity, and environmental harm, it must be handled and disposed of as hazardous waste.[1][2][3][4] Improper disposal can lead to significant health risks and long-term environmental damage.[1][5]

I. Hazard Profile and Safety Precautions

Before handling this compound, it is imperative to be aware of its potential hazards, which are inferred from its structural components: the chlorinated pyridine and aromatic amine moieties.

Hazard ClassPotential EffectsCitations
Acute Toxicity Harmful or fatal if swallowed, inhaled, or in contact with skin.[2]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[2]
Eye Damage/Irritation Risk of serious eye damage.[2]
Carcinogenicity Aromatic amines are often suspected or known carcinogens.[1]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. All personnel handling this compound must wear:

  • Gloves: Nitrile gloves are recommended for their resistance to pyridine-based compounds.[5] Contaminated gloves should be disposed of as hazardous waste.[6][7]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[8]

  • Lab Coat: A lab coat must be worn to prevent skin contact.[5][8]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][9]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Segregation and Labeling:

  • Isolate waste containing this compound from other waste streams to prevent hazardous reactions.[8]

  • Store the waste in a designated, compatible, and tightly sealed container.[8][9]

  • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and appropriate hazard symbols.

2. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8][9]

  • Ensure the storage area is secure and only accessible to authorized personnel.

3. Spill Management:

  • In the event of a spill, evacuate the area and ensure proper ventilation.[2]

  • Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5][9]

  • Collect the absorbed material into a sealed container for hazardous waste disposal.[6][9]

  • Do not allow the chemical to enter drains or waterways.[6]

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[5]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][10]

  • Engage a licensed professional hazardous waste disposal service to handle the collection, transportation, and final disposal of the chemical waste.[6][8] Maintain all records of waste disposal as required by regulations.[8]

III. Experimental Workflow & Disposal Pathway

The following diagrams illustrate the logical flow of operations for handling and disposing of this compound.

G Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disp Disposal A Acquire Chemical B Review SDS & Hazards A->B C Don Appropriate PPE B->C D Conduct Experiment in Fume Hood C->D E Generate Waste D->E F Segregate Waste E->F G Label Waste Container F->G H Store Securely G->H I Contact Licensed Waste Disposal Service H->I

Caption: Experimental workflow from acquisition to disposal.

G Disposal Pathway for this compound A Waste Generation B Segregate & Contain (Labeled, Sealed Container) A->B C Secure Temporary Storage (Cool, Ventilated Area) B->C D Schedule Pickup with Licensed Waste Hauler C->D E Transport to Treatment Facility D->E F Incineration E->F G Final Disposition (Ash Landfill) F->G

References

Personal protective equipment for handling 3-(2-chloropyridin-4-yl)oxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 3-(2-chloropyridin-4-yl)oxyaniline (CAS No. 943632-50-6). The following guidance is synthesized from safety data for structurally related compounds, including chloroanilines and chloropyridines. This information should be used for preliminary planning only, and it is imperative to obtain a compound-specific SDS from the supplier before handling.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance is based on the known hazards of similar chemical structures.

Immediate Safety and Personal Protective Equipment (PPE)

Given the chemical structure, which contains a chlorinated pyridine and an aniline moiety, this compound should be handled as a potentially hazardous substance. Aniline and its derivatives can be toxic by inhalation, ingestion, and skin absorption. Chlorinated pyridines can also be toxic and irritating. Therefore, stringent safety measures are necessary.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US).[2]
Face ShieldRecommended in addition to goggles, especially when handling larger quantities or if there is a splash hazard.
Skin Protection GlovesChemical-resistant, impervious gloves (e.g., nitrile, neoprene). Inspect before use.[2][3]
Lab Coat/CoverallsFire/flame resistant and impervious clothing.[3]
Respiratory Protection RespiratorA full-face respirator with appropriate cartridges should be used if exposure limits are likely to be exceeded or if irritation is experienced.[2][3]

Operational and Handling Plan

Handling:

  • Avoid the formation of dust and aerosols.[2][3]

  • Do not breathe dust, mist, gas, or vapors.[1][4]

  • Avoid contact with skin and eyes.[2][3]

  • Wash hands thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • Use non-sparking tools and prevent electrostatic discharge.[2][3]

  • Keep the container tightly closed when not in use.[1][4]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1][5]

  • Store locked up.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][6]

Emergency and First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

Disposal Plan

  • Dispose of this chemical and its container at an approved waste disposal plant.[1][4]

  • Do not allow the chemical to enter drains, as it may be toxic to aquatic life.[3][4][5]

  • Disposal should be in accordance with local, regional, and national hazardous waste regulations.[6] Chemical waste generators must ensure complete and accurate classification of the waste.[6]

Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Review SDS B Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing and Transfer C->D E Reaction Setup D->E F Monitoring E->F G Decontaminate Equipment F->G K Spill F->K L Exposure F->L H Segregate Waste G->H J Dispose of Waste H->J I Doff PPE I->J M First Aid K->M L->M

Caption: A workflow diagram illustrating the key steps for the safe handling of a hazardous chemical compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.